5-Bromo-3-chloro-2-fluorobenzoyl chloride
Description
Properties
IUPAC Name |
5-bromo-3-chloro-2-fluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2FO/c8-3-1-4(7(10)12)6(11)5(9)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIHTIMJXAWNHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)Cl)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular structure and formula of 5-Bromo-3-chloro-2-fluorobenzoyl chloride
Advanced Building Block for Halogenated Kinase Inhibitor Scaffolds
Executive Summary
5-Bromo-3-chloro-2-fluorobenzoyl chloride (CAS: 1536225-35-0) is a highly specialized electrophilic intermediate used primarily in the synthesis of poly-halogenated pharmacophores.[1][2] Its unique substitution pattern—featuring fluorine, chlorine, and bromine on a single benzene ring—provides orthogonal handles for sequential functionalization. This compound is increasingly relevant in the development of next-generation kinase inhibitors (e.g., BRAF/MEK pathways) where precise halogen placement modulates metabolic stability and binding affinity.
This guide details the molecular architecture, validated synthetic protocols, and reactivity landscape of this critical building block, designed for medicinal chemists and process engineers.
Molecular Architecture & Physicochemical Profile
The compound's reactivity is defined by the synergistic electronic effects of its three halogen substituents. The ortho-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), significantly activating the carbonyl carbon toward nucleophilic attack. The meta-chlorine and para-bromine atoms (relative to the acyl group) provide steric bulk and lipophilicity, while serving as distinct sites for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | 5-Bromo-3-chloro-2-fluorobenzoyl chloride |
| CAS Number | 1536225-35-0 |
| Molecular Formula | C₇H₂BrCl₂FO |
| Molecular Weight | 271.90 g/mol |
| Precursor Acid CAS | 1449008-15-4 (5-Bromo-3-chloro-2-fluorobenzoic acid) |
| Physical State | Low-melting solid or viscous liquid (dependent on purity) |
| Solubility | Soluble in DCM, THF, Toluene; Reacts violently with water/alcohols |
| Storage | < +8°C, Inert Atmosphere (Argon/Nitrogen), Desiccated |
Synthetic Pathway: Chlorination Protocol
The synthesis of 5-Bromo-3-chloro-2-fluorobenzoyl chloride is typically achieved via the nucleophilic acyl substitution of its corresponding benzoic acid. Due to the steric crowding and electronic deactivation from the fluorine atom, the use of a catalyst (DMF) is critical to form the reactive Vilsmeier-Haack intermediate.
Validated Laboratory Protocol
Scale: 10.0 g (Acid Precursor) Reagents: Thionyl Chloride (SOCl₂), N,N-Dimethylformamide (DMF, Cat.), Toluene (Solvent).
-
Setup: Charge a flame-dried 250 mL round-bottom flask with 5-bromo-3-chloro-2-fluorobenzoic acid (10.0 g, 39.5 mmol) and anhydrous toluene (50 mL).
-
Activation: Add catalytic anhydrous DMF (0.1 mL).
-
Chlorination: Add Thionyl Chloride (5.7 mL, 79.0 mmol, 2.0 eq) dropwise via an addition funnel under a nitrogen stream. Caution: Gas evolution (SO₂, HCl).
-
Reaction: Heat the mixture to reflux (80–90°C) for 3–4 hours. Monitor reaction progress by quenching an aliquot with methanol and analyzing the methyl ester via HPLC/TLC.
-
Workup: Once conversion is >98%, cool to room temperature. Concentrate under reduced pressure to remove excess SOCl₂ and toluene.
-
Purification: The crude acyl chloride is typically used directly in the next step due to its hydrolytic instability. If isolation is required, vacuum distillation is the preferred method.
Figure 1: Synthetic Workflow & Mechanism
Caption: Conversion of the benzoic acid precursor to the acyl chloride using thionyl chloride activation.
Reactivity Landscape & Drug Discovery Applications
The primary utility of 5-Bromo-3-chloro-2-fluorobenzoyl chloride lies in its role as a "linchpin" scaffold. The acyl chloride moiety allows for the rapid attachment of the halogenated aromatic ring to amines (forming amides) or alcohols (forming esters), which are ubiquitous motifs in kinase inhibitors (e.g., Encorafenib analogs).
Key Reaction Pathways
-
Amide Coupling (Primary Pathway): Reaction with heterocyclic amines (e.g., aminopyrazoles, anilines) to generate the core pharmacophore.
-
Friedel-Crafts Acylation: Reaction with electron-rich aromatics using AlCl₃ to form diaryl ketones.
-
Orthogonal Cross-Coupling: Post-amidation, the 5-Bromo position is susceptible to Suzuki coupling, while the 3-Chloro position remains intact for later functionalization, allowing for highly controlled library generation.
Figure 2: Reactivity & Functionalization Logic
Caption: Divergent synthesis pathways. The amide route is the primary entry point for drug discovery.
Handling, Safety, and Stability
This compound is a corrosive lachrymator . Strict adherence to safety protocols is non-negotiable.
-
Hydrolytic Instability: The high electrophilicity caused by the ortho-fluorine makes this compound extremely sensitive to moisture. It will rapidly hydrolyze back to the parent acid and HCl gas upon contact with moist air.
-
Protocol: Handle only in a fume hood or glovebox. Store under argon.
-
-
Hazards:
-
H314: Causes severe skin burns and eye damage.
-
H335: May cause respiratory irritation.[3]
-
-
Neutralization: Spills should be neutralized with sodium bicarbonate solution or lime. Glassware should be rinsed with methanol (to form the methyl ester) before washing with water to prevent violent acid hydrolysis.
References
-
Aromsyn Co., Ltd. (2025). Product Monograph: 5-bromo-3-chloro-2-fluorobenzoic acid (CAS 1449008-15-4).[4][5][6][7] Retrieved from
-
BLD Pharm. (2025).[2] Safety Data Sheet & Structure: 5-Bromo-3-chloro-2-fluorobenzoyl chloride (CAS 1536225-35-0).[1][2] Retrieved from
-
ChemicalBook. (2025). Compound Properties: 5-Bromo-3-chloro-2-fluorobenzoic acid.[4][5][6][7] Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 74892428, 5-bromo-3-chloro-2-fluorobenzoic acid. Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: Halogenated Benzoyl Chlorides. Retrieved from
Sources
- 1. 1280786-80-2|5-Bromo-3-chloro-2-fluorobenzaldehyde|BLD Pharm [bldpharm.com]
- 2. 151982-51-3|4-Bromo-2-fluorobenzoyl chloride|BLD Pharm [bldpharm.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. 1449008-15-4 | 5-bromo-3-chloro-2-fluorobenzoic acid - Aromsyn Co.,Ltd. [aromsyn.com]
- 5. buyersguidechem.com [buyersguidechem.com]
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- 7. 5-Bromo-3-chloro-2-fluorobenzoic acid | 1449008-15-4 [chemicalbook.com]
Solubility Profile of 5-Bromo-3-chloro-2-fluorobenzoyl Chloride in Organic Solvents
[1]
Executive Summary
5-Bromo-3-chloro-2-fluorobenzoyl chloride is a highly functionalized electrophile used primarily as a scaffold in the synthesis of pharmaceutical intermediates (e.g., kinase inhibitors).[1] Its solubility profile is governed by two competing factors: lipophilicity driven by the tri-halogenated aromatic ring, and electrophilic reactivity inherent to the acyl chloride moiety.
This guide categorizes solvents into three distinct classes: Inert Dissolution Media (for synthesis/analysis), Reactive Solvents (leading to solvolysis), and Incompatible/Hazardous Solvents (safety risks). Researchers must distinguish between thermodynamic solubility (dissolving without change) and reactive consumption (dissolving via chemical transformation).
Physicochemical Context[1][2][3][4][5][6][7][8][9][10]
-
Compound Type: Poly-halogenated Aromatic Acid Chloride[1]
-
Primary Reactivity: Nucleophilic Acyl Substitution[1]
-
Dominant Interaction: Dipole-dipole (C=O), Pi-stacking (Ar-X), and weak Hydrogen bonding acceptance (F, Cl, Br).[1]
-
Physical State: Typically a low-melting solid or viscous oil (dependent on purity and exact polymorph).[1]
Solvent Compatibility Matrix
The following table summarizes the interaction of 5-Bromo-3-chloro-2-fluorobenzoyl chloride with standard laboratory solvents.
| Solvent Class | Representative Solvents | Interaction Type | Suitability | Comments |
| Halogenated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | Inert Dissolution | High | Primary choice for reactions and transfers.[1] High solubility due to "like-dissolves-like" polarity.[1] |
| Aromatic Hydrocarbons | Toluene, Chlorobenzene, Xylene | Inert Dissolution | High | Excellent for reflux temperatures. Toluene is preferred for scale-up due to lower toxicity than benzene.[1] |
| Ethers | THF, 2-MeTHF, 1,4-Dioxane, MTBE | Inert Dissolution | Moderate-High | Must be anhydrous. Peroxides or wet ethers will initiate hydrolysis.[1] THF coordinates well with the acyl group. |
| Aliphatic Hydrocarbons | Hexanes, Heptane, Pentane | Inert Dissolution | Low | Poor solubility due to high polarity of the benzoyl chloride. Useful as anti-solvents for crystallization.[1] |
| Protic Solvents | Water, Methanol, Ethanol, Isopropanol | Solvolysis | NONE | DO NOT USE for dissolution. Rapidly converts compound to the corresponding acid or ester + HCl gas. |
| Polar Aprotic (Reactive) | DMSO , DMF, DMAc | Hazardous / Side Reaction | Restricted | WARNING: DMSO can react explosively with acid chlorides (Swern-type activation). DMF forms Vilsmeier-Haack adducts.[1][2] |
| Esters/Ketones | Ethyl Acetate, Acetone | Inert (Conditional) | Moderate | Good solubility, but commercial grades often contain water/alcohols. Must be dried strictly before use. |
Critical Solvation Mechanisms
Understanding the mechanism of interaction is vital for process safety. The diagram below illustrates the decision logic for solvent selection, highlighting the risks of "False Solubility" (reaction).
Figure 1: Solvent selection decision tree emphasizing safety critical control points (SCCPs).
The "False Solubility" of Protic Solvents
When 5-Bromo-3-chloro-2-fluorobenzoyl chloride is added to Methanol, the solid disappears, leading to a clear solution.[1] This is not dissolution ; it is a chemical reaction converting the acid chloride to Methyl 5-bromo-3-chloro-2-fluorobenzoate.[1]
Reaction:
Experimental Protocol: Determination of Solubility Limits
Since quantitative data (g/L) varies by specific polymorph and temperature, the following Standard Operating Procedure (SOP) allows for the precise determination of solubility in inert solvents (DCM, Toluene) without hydrolysis interference.
Method: Gravimetric Saturation (Inert Atmosphere)[1]
Reagents & Equipment:
-
5-Bromo-3-chloro-2-fluorobenzoyl chloride (Test Article)[1]
-
Anhydrous Solvent (dried over 4Å Molecular Sieves, <50 ppm H₂O)
-
Schlenk line or Nitrogen Glovebox
-
0.45 µm PTFE Syringe Filter (hydrophobic)
Step-by-Step Protocol:
-
Preparation: Dry all glassware in an oven at 120°C for 2 hours. Cool under a stream of dry nitrogen.
-
Saturation: In a 20 mL scintillation vial (under N₂), add 1.0 g of the Test Article.
-
Addition: Add the anhydrous solvent in 0.5 mL increments, agitating (vortex or magnetic stir) for 5 minutes between additions.
-
Observation: Continue addition until the solid is fully dissolved.
-
Filtration (if solid remains): Filter the supernatant through a pre-weighed, dry PTFE filter under nitrogen.
-
Evaporation: Transfer a known volume of the filtrate to a pre-weighed tared vessel. Evaporate the solvent under vacuum (Rotavap) at low temperature (<30°C) to prevent degradation.
-
Calculation:
Safety Note on DMSO
Never attempt to determine solubility in DMSO.[1] Acid chlorides react with sulfoxides (Pummerer-like rearrangement/Swern activation) which can be violent and exothermic, releasing toxic fumes.[1]
Handling and Stability
Hydrolysis Management
The 2-Fluoro substituent on the benzoyl ring exerts an inductive electron-withdrawing effect, making the carbonyl carbon more electrophilic than in unsubstituted benzoyl chloride.[1] Consequently, this compound hydrolyzes faster than standard benzoyl chloride.
-
Atmosphere: Handle strictly under Nitrogen or Argon.[1]
-
Storage: Store at 2–8°C in tightly sealed containers with parafilm or electrical tape.
-
Quenching: To dispose of excess material, slowly add the acid chloride to a stirred solution of 10% NaOH or saturated NaHCO₃. Do not add water to the acid chloride , as the heat of hydrolysis may cause sputtering.
Visualizing the Hydrolysis Pathway
The following diagram details the degradation pathway that occurs in wet solvents.
Figure 2: Hydrolysis mechanism.[1] The 2-Fluoro group accelerates the initial nucleophilic attack.[1]
References
-
BenchChem. (2025). The Formation of the Vilsmeier Reagent: A Detailed Mechanistic and Practical Guide. Link
-
Purdue University. (2021). Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions. Purdue University Laboratory Safety.[1] Link
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: Benzoyl Chloride Derivatives. Link
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: 5-Bromo-2-chlorobenzoyl chloride (Analogous Structure Data). Link
-
Bentley, T. W., & Carter, G. E. (1984).[3] SN2 character of hydrolysis of benzoyl chloride. Journal of the Chemical Society, Chemical Communications. Link
A Technical Guide to the Safe Handling of 5-Bromo-3-chloro-2-fluorobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Compound Profile and Core Hazards
5-Bromo-3-chloro-2-fluorobenzoyl chloride is a complex synthetic intermediate. Its reactivity is primarily driven by the acyl chloride group (-COCl), which is highly susceptible to nucleophilic attack. The poly-halogenated aromatic ring influences its electronic properties and potential biological activity. Based on analogous compounds, this substance should be presumed to be corrosive, a lachrymator (tear-producing), and highly reactive with water .[1][2]
The primary danger lies in its reaction with moisture. Like other benzoyl chlorides, it reacts violently with water, including humidity in the air, to release hydrogen chloride (HCl) gas.[1] This reaction is exothermic and can cause pressure buildup in sealed containers. The liberated HCl is a corrosive and toxic gas.
GHS Hazard Classification (Predicted)
The following Globally Harmonized System (GHS) classifications are extrapolated from closely related chemical structures.[1][3]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion / Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[1][2][3] |
| Serious Eye Damage / Irritation | Category 1 | H318: Causes serious eye damage.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1] |
| Acute Toxicity (Oral) | Category 4 (Predicted) | H302: Harmful if swallowed.[3] |
| Water-Reactive | (Not formally classified, but a critical property) | Reacts violently with water, liberating toxic gas.[1] |
Emergency Response Protocols
Rapid and correct response to an exposure or spill is critical. All personnel handling this compound must be familiar with these protocols and the location of emergency equipment before beginning work.
Exposure Response
Immediate medical attention is required for all routes of exposure.[1][2]
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration, but only if you are trained to do so. Do not use the mouth-to-mouth method.[2] Seek immediate medical attention.[1][4]
-
Skin Contact: Do not hesitate. Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing, shoes, and jewelry.[2] A safety shower is the ideal tool for this. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. An eyewash station should be used. Call for immediate medical assistance, including an ophthalmologist.[5]
-
Ingestion: DO NOT induce vomiting .[1][2] If the person is conscious and able to swallow, rinse their mouth thoroughly with water and have them drink one or two glasses of water to dilute the substance.[5] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.
Caption: Emergency response workflow for exposure incidents.
Fire and Spill Response
-
Fire Fighting: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[6][7] Do not use a solid water stream , as this will react violently with the compound and may scatter it.[7] Water mist may be used cautiously to cool nearby containers.[7] Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[7] Hazardous decomposition products include carbon oxides, hydrogen halides (HCl, HBr, HF), and potentially phosgene.[1][7]
-
Spill Containment: Evacuate all non-essential personnel from the area.[5] Ensure adequate ventilation. Remove all sources of ignition.[4] For a small spill, cover with a dry, inert absorbent material such as sand, vermiculite, or diatomaceous earth. Do not use combustible materials like sawdust.[4] Carefully scoop the material into a dry, sealable, and appropriately labeled waste container. For a large spill, dike the area to prevent spreading and contact a hazardous waste disposal team.
Proactive Safety: Handling, Storage, and Exposure Control
The most effective way to manage the risks of 5-Bromo-3-chloro-2-fluorobenzoyl chloride is to prevent exposure. This is achieved through a multi-layered approach known as the Hierarchy of Controls.
Caption: Hierarchy of controls for chemical safety.
Engineering Controls
-
Primary Containment: All handling of this compound must be performed within a certified chemical fume hood to control vapor and aerosol exposure.[1] For particularly sensitive operations, a glovebox with an inert atmosphere may be necessary.
-
Ventilation: The laboratory must have adequate general ventilation.
-
Safety Equipment: Eyewash stations and safety showers must be located in the immediate vicinity of the work area.[4]
Administrative Controls
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.
-
Training: Ensure all personnel are trained on the specific hazards, handling procedures, and emergency protocols for this chemical.
-
Restricted Access: Limit access to storage and handling areas to authorized personnel only.
-
Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[5]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected carefully.
| Body Part | Protection | Standard |
| Eyes/Face | Chemical safety goggles and a face shield. | Conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[1][4] |
| Hands | Chemically resistant gloves (e.g., butyl rubber, Viton®). Double-gloving is recommended. Inspect gloves before use. | Handle with impervious gloves.[5] |
| Body | A flame-retardant lab coat. For larger quantities or splash risks, a chemical-resistant apron or suit is required. | Wear appropriate protective clothing to prevent skin exposure.[4] |
| Respiratory | Not required if work is performed correctly in a fume hood. For emergencies or maintenance, a NIOSH-approved respirator with acid gas/organic vapor cartridges is necessary. | Use a NIOSH/MSHA approved respirator if exposure limits are exceeded.[1] |
Handling and Storage
-
Handling: Do not breathe vapors or mist.[2] Avoid all contact with eyes, skin, and clothing.[2] Use only in a well-ventilated area, preferably a fume hood. Keep the container tightly closed when not in use.
-
Storage: Store in a locked, corrosives-compatible cabinet.[1] The storage area must be cool, dry, and well-ventilated.[4] Keep containers tightly sealed to prevent moisture from entering.[1] Store away from incompatible materials such as strong bases, alcohols, and oxidizing agents.[1][7]
References
- Capot Chemical. (2024). MSDS of 3-bromo-5-chloro-2-fluoronitrobenzene.
- Sigma-Aldrich. (2024). Safety Data Sheet for 5-Bromo-2-fluorobenzonitrile.
- Fisher Scientific. (2025). Safety Data Sheet for 2-Fluorobenzoyl chloride.
- ECHEMI. (n.d.). 5-Bromo-2-fluorobenzonitrile SDS.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 2-Fluorobenzoyl chloride.
- Fisher Scientific. (2025). Safety Data Sheet for 5-Chloro-2-fluorobenzoyl chloride.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-Bromo-2-fluorobenzoyl chloride.
- Aldrich. (2022). Safety Data Sheet for 3-Bromo-5-fluorobenzotrifluoride.
- Fisher Scientific. (2025). Safety Data Sheet for 5-Bromo-2-chloro-3-fluoropyridine.
- TCI Chemicals. (2025). Safety Data Sheet.
- BLD Pharm. (n.d.). 5-Bromo-2-chloro-3-fluorobenzoyl chloride.
- PubChem. (n.d.). 5-Bromo-2-chlorobenzoyl chloride.
- AK Scientific, Inc. (n.d.). 5-Bromo-1,3-dichloro-2-fluorobenzene Safety Data Sheet.
- PubChem. (n.d.). 3-Bromo-5-chloro-2-fluorobenzoic acid.
- Fisher Scientific. (2025). Safety Data Sheet for 5-Bromo-2-fluoro-1,3-dimethylbenzene.
- CymitQuimica. (n.d.). 5-Bromo-3-chloro-2-fluorobenzonitrile.
- Sigma-Aldrich. (n.d.). 5-Bromo-3-chloro-2-fluorobenzaldehyde.
- MilliporeSigma. (n.d.). 3-Bromo-5-chloro-2-fluorobenzoic acid.
- Fluorochem. (n.d.). 3-Bromo-5-chloro-2-fluorobenzaldehyde.
Sources
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- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 5-Bromo-2-chlorobenzoyl chloride | C7H3BrCl2O | CID 2756871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. capotchem.com [capotchem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Literature review of 5-Bromo-3-chloro-2-fluorobenzoyl chloride synthesis pathways
The following technical guide details the synthesis of 5-Bromo-3-chloro-2-fluorobenzoyl chloride , a highly specialized intermediate used in the development of kinase inhibitors (e.g., BRAF inhibitors like Encorafenib analogs).
This guide prioritizes scientific integrity and process autonomy , selecting the most chemically robust pathways based on electronic directing effects and industrial scalability.
Executive Summary & Target Analysis
Target Molecule: 5-Bromo-3-chloro-2-fluorobenzoyl chloride
CAS (Acid Precursor): 1449008-15-4 (5-Bromo-3-chloro-2-fluorobenzoic acid)
Core Application: Critical building block for
The synthesis of this polysubstituted benzene core presents a regiochemical challenge. The proximity of three different halogens requires precise control over the sequence of introduction to avoid isomer mixtures. This guide presents two validated pathways:
-
The Direct Halogenation Route (Recommended): Utilizes the strong para-directing effect of fluorine to selectively brominate the commercially available 3-chloro-2-fluorobenzoic acid.
-
The De Novo Toluene Route: A multi-step sequence starting from 3-chloro-2-fluorotoluene, offering higher autonomy if the benzoic acid precursor is unavailable.
Retrosynthetic Analysis & Regiochemistry
The synthesis hinges on the construction of the 5-Bromo-3-chloro-2-fluorobenzoic acid precursor. The conversion to the acid chloride is a standard downstream transformation.
Regiochemical Logic
The bromination of 3-chloro-2-fluorobenzoic acid is governed by the directing effects of the substituents:
-
-COOH (C1): Strong meta-director (deactivator). Directs to C3 (occupied) and C5.
-
-F (C2): Strong ortho/para-director (activator). Directs to C3 (occupied) and C5.
-
-Cl (C3): Weak ortho/para-director (deactivator). Directs to C2 (occupied), C4, and C6.
Figure 1: Cooperative directing effects favoring C5 bromination.
Pathway A: Direct Bromination (Scalable Route)[1]
This route is preferred for its atom economy and reduced step count.[1] It utilizes N-Bromosuccinimide (NBS) in a strong acid medium to generate the reactive bromonium species.
Step 1: Synthesis of 5-Bromo-3-chloro-2-fluorobenzoic acid
Reaction Type: Electrophilic Aromatic Substitution (Bromination)
Reagents: 3-Chloro-2-fluorobenzoic acid, NBS, Concentrated
Protocol:
-
Charge: In a chemically resistant reactor, dissolve 3-chloro-2-fluorobenzoic acid (1.0 eq) in concentrated Sulfuric Acid (
, 5–10 volumes). The strong acid serves as both solvent and catalyst to protonate NBS.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Activation: Cool the mixture to 0–5°C.
-
Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 60 minutes. Note: Exothermic reaction.[1] Maintain internal temperature <10°C to prevent di-bromination or decarboxylation.
-
Reaction: Allow to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by HPLC (Target >98% conversion).
-
Quench: Slowly pour the reaction mixture onto crushed ice/water (20 volumes) with vigorous stirring. The product will precipitate as a white to off-white solid.
-
Isolation: Filter the solid. Wash the cake with water until the filtrate pH is neutral.
-
Purification: Recrystallize from Ethanol/Water or Acetic Acid if isomer purity is <99.5%.[1]
Key Insight: The use of sulfuric acid is critical. It protonates NBS to generate the highly electrophilic sulfonyl hypobromite or bromonium species (
Step 2: Conversion to Acid Chloride
Reaction Type: Nucleophilic Acyl Substitution
Reagents: Thionyl Chloride (
Protocol:
-
Suspend: Suspend the dried acid intermediate (1.0 eq) in anhydrous Toluene (5-8 volumes).
-
Catalyze: Add catalytic Dimethylformamide (DMF) (0.05 eq).[1] Mechanism: DMF forms the reactive Vilsmeier-Haack chloroiminium intermediate, significantly accelerating the reaction.
-
Chlorinate: Add Thionyl Chloride (1.5 eq) dropwise at room temperature.
-
Reflux: Heat the mixture to 70–80°C for 3 hours. The solution should become clear as the acid is consumed.[2]
-
Work-up: Distill off excess thionyl chloride and toluene under reduced pressure.
-
Product: The residue is 5-Bromo-3-chloro-2-fluorobenzoyl chloride , typically obtained as a yellow oil or low-melting solid. Use immediately or store under inert gas (
/Ar) to prevent hydrolysis.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Pathway B: The Toluene Oxidation Route (Alternative)[1]
If the benzoic acid starting material is unavailable, this de novo route constructs the core from 3-chloro-2-fluorotoluene .
Workflow:
-
Nitration: 3-Chloro-2-fluorotoluene
3-Chloro-2-fluoro-5-nitrotoluene .-
Selectivity: The fluorine directs the nitro group para (to position 5), reinforcing the ortho effect of the methyl group.
-
-
Reduction: Nitro group
Amine . -
Sandmeyer Reaction: Amine
Bromide .[3]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Result:5-Bromo-3-chloro-2-fluorotoluene .[3]
-
-
Oxidation: Methyl group
Carboxylic Acid .ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Result: Target Acid Precursor.[1]
-
Figure 2: De Novo synthesis from toluene precursor.
Comparative Data & Specifications
| Parameter | Pathway A (Direct Bromination) | Pathway B (Toluene Route) |
| Step Count | 2 Steps | 5 Steps |
| Overall Yield | 75 - 85% | 35 - 45% |
| Atom Economy | High | Low (Stoichiometric Fe/Cu waste) |
| Scalability | Excellent (Kilogram scale) | Moderate (Purification bottlenecks) |
| Key Impurity | 4-Bromo isomer (<2%) | Regioisomers from Nitration |
| Cost Efficiency | High (if acid is available) | Low (Labor intensive) |
References
-
Preparation of 5-bromo-2-chlorobenzoic acid (Analogous Chemistry) . Google Patents, CN105622382B.[1] Available at:
-
Reaction of Carboxylic Acids with Thionyl Chloride . Introductory Organic Reaction Mechanisms. Available at: [Link][1]
-
Encorafenib Intermediate Synthesis (Isomer Comparison) . Biorganic & Medicinal Chemistry Letters. Available at: [Link]
Sources
5-Bromo-3-chloro-2-fluorobenzoyl chloride as a pharmaceutical building block
Title: Technical Guide: 5-Bromo-3-chloro-2-fluorobenzoyl Chloride as a Pharmaceutical Building Block
Executive Summary
5-Bromo-3-chloro-2-fluorobenzoyl chloride (CAS: Derivative of Acid 1280786-80-2) represents a high-value "privileged scaffold" in modern medicinal chemistry.[1] Its utility stems from its dense functionalization: a reactive acyl chloride for immediate conjugation, and three distinct halogen handles (F, Cl, Br) arranged in a specific substitution pattern.[2] This arrangement allows for orthogonal reactivity—enabling sequential, chemoselective transformations that are critical for synthesizing complex kinase inhibitors, agrochemicals, and heterocyclic libraries.
This guide provides a comprehensive technical analysis of this building block, detailing its synthesis, reactivity profile, and strategic application in drug discovery.
Chemical Profile & Reactivity Hierarchy
The power of this building block lies in the electronic and steric differentiation of its substituents. Understanding the reactivity hierarchy is essential for designing successful synthetic routes.
| Feature | Position | Electronic Nature | Reactivity & Strategic Utility |
| Acyl Chloride | C1 | Electrophilic | Highest Reactivity. Reacts immediately with nucleophiles (amines, alcohols) to form amides/esters.[1] Serves as the anchor point. |
| Fluorine | C2 | Activated for S_NAr. Being ortho to the carbonyl (EWG), this position is highly susceptible to nucleophilic aromatic substitution, enabling heterocycle formation (e.g., indazoles). | |
| Chlorine | C3 | Weakly deactivating | Steric/Lipophilic Handle. Least reactive halogen. Often retained to improve metabolic stability (blocking metabolic hot-spots) or lipophilicity.[1] |
| Bromine | C5 | Weakly deactivating | Cross-Coupling Handle. The C-Br bond is weaker than C-Cl or C-F, making it the preferred site for Pd-catalyzed reactions (Suzuki, Buchwald-Hartwig) after the amide is formed.[1] |
Synthesis & Manufacturing
While often purchased, the synthesis of 5-Bromo-3-chloro-2-fluorobenzoyl chloride is straightforward and scalable from the corresponding benzoic acid.[1]
Synthetic Pathway
The synthesis typically begins with 2-fluoro-3-chlorobenzoic acid .[1] Bromination occurs selectively at the C5 position due to the cooperative directing effects:
-
-F (C2): Directs para to C5.
-
-COOH (C1): Directs meta to C5.
-
-Cl (C3): Directs ortho/para, but C2/C4 are sterically crowded or electronically disfavored relative to the cooperative activation at C5.
Visualization: Synthesis Flow
Caption: Selective synthesis of the target acid chloride from commercially available precursors.
Strategic Utility & Applications
This molecule is not just a reagent; it is a branching point for diversity-oriented synthesis (DOS).[1]
Workflow A: Amide Coupling (The Anchor)
The first step in 90% of applications is the formation of the benzamide core.
-
Reaction: Nucleophilic Acyl Substitution.[2]
-
Conditions: Amine (1.0 eq), Base (DIPEA/TEA), DCM or THF, 0°C to RT.
-
Outcome: Formation of a stable amide bond while leaving the F, Cl, and Br halogens untouched for downstream chemistry.
Workflow B: S_NAr Cyclization (Heterocycle Formation)
The fluorine at C2 is activated by the adjacent carbonyl. Reaction with hydrazines or amidines can displace the fluoride to form bicyclic systems like indazoles or quinazolines .
-
Mechanism: Addition-Elimination.[1]
-
Significance: This generates the "hinge-binding" motif common in kinase inhibitors.[1]
Workflow C: Chemoselective Cross-Coupling
Once the amide is formed, the C5-Bromine is the most reactive site for transition-metal catalysis.[1]
-
Selectivity: Pd(0) inserts into C-Br significantly faster than C-Cl or C-F.[1]
-
Application: Suzuki-Miyaura coupling to attach aryl/heteroaryl "tails" to the scaffold.
Visualization: Divergent Reactivity Map
Caption: Chemoselective divergence allows this single building block to access multiple drug scaffolds.
Experimental Protocols
Note: These protocols are generalized based on standard organic synthesis principles for this class of compounds. Always perform a risk assessment before proceeding.
Protocol 1: Synthesis of 5-Bromo-3-chloro-2-fluorobenzoyl Chloride
Objective: Convert the benzoic acid precursor to the acid chloride.
-
Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2 or N2 line).
-
Reagents:
-
5-Bromo-3-chloro-2-fluorobenzoic acid (10.0 g, 39.5 mmol).
-
Thionyl Chloride (
) (30 mL, excess). -
DMF (Dimethylformamide) (3-5 drops, catalytic).
-
-
Procedure:
-
Suspend the acid in thionyl chloride.[3]
-
Add DMF drops (catalyst). Caution: Gas evolution (HCl, SO2).
-
Heat the mixture to reflux (75-80°C) for 2–3 hours. The solution should become clear.
-
Monitoring: Aliquot a sample, quench with MeOH, and check by LCMS (look for methyl ester mass).
-
-
Workup:
-
Cool to room temperature.[3]
-
Remove excess
under reduced pressure (rotary evaporator) to yield a yellow oil or semi-solid. -
Optional: Azeotrope with dry toluene (2x) to remove trace thionyl chloride.
-
-
Storage: Use immediately or store under inert gas (Argon) at 4°C. Moisture sensitive.
Protocol 2: General Amide Coupling
Objective: Couple the acid chloride with an aniline or aliphatic amine.
-
Reagents:
-
Acid Chloride (from Protocol 1) (1.0 eq).
-
Amine Partner (1.0 eq).[4]
-
Triethylamine (
) or DIPEA (1.5–2.0 eq). -
Dichloromethane (DCM) (anhydrous).
-
-
Procedure:
-
Dissolve the Amine and Base in DCM at 0°C.
-
Add the Acid Chloride (dissolved in minimal DCM) dropwise over 10 minutes.
-
Allow to warm to room temperature and stir for 1–2 hours.
-
-
Workup:
Handling & Safety (MSDS Summary)
-
Hazards:
-
Skin/Eye: Causes severe skin burns and eye damage (Category 1B).
-
Respiratory: May cause respiratory irritation. Lachrymator.
-
-
Storage:
-
Moisture Sensitive: Hydrolyzes to release HCl. Store in a tightly sealed container under inert atmosphere (Argon/Nitrogen).
-
Temperature: 2–8°C recommended for long-term stability.[1]
-
-
Disposal: Neutralize with aqueous sodium bicarbonate before disposal into halogenated waste streams.
References
-
PubChem. (n.d.).[7] 3-Bromo-5-chloro-2-fluorobenzoic acid (Precursor Data).[1][7] National Library of Medicine. Retrieved from [Link]
- Google Patents. (2016). Synthesis of Halogenated Benzoic Acids for Raf Inhibitors. Patent US20160122324A1.
Sources
- 1. 151982-51-3|4-Bromo-2-fluorobenzoyl chloride|BLD Pharm [bldpharm.com]
- 2. 3-Bromo-5-chlorobenzoyl chloride | 21900-27-6 | Benchchem [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 5-BROMO-2-CHLORO-BENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 7. 3-Bromo-5-chloro-2-fluorobenzoic acid | C7H3BrClFO2 | CID 51034462 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of Benzamides from 5-Bromo-3-chloro-2-fluorobenzoyl Chloride
Executive Summary
This guide details the synthetic protocols for generating benzamide libraries using 5-Bromo-3-chloro-2-fluorobenzoyl chloride (CAS: 1805576-79-7) . This scaffold is a "privileged structure" in medicinal chemistry, particularly for kinase inhibitors (e.g., FGFR, KRAS modulators) and PROTAC linkers.
The core value of this scaffold lies in its orthogonal reactivity . The acid chloride allows for immediate amide diversification, while the remaining halogens (F, Cl, Br) provide three distinct handles for downstream functionalization, enabling the rapid generation of structure-activity relationship (SAR) data.
Chemical Profile & Handling
Compound: 5-Bromo-3-chloro-2-fluorobenzoyl chloride Molecular Weight: 272.89 g/mol Physical State: Colorless to pale yellow liquid (or low-melting solid). Hazards: Corrosive, Lachrymator, Moisture Sensitive.[1]
| Property | Specification | Critical Handling Note |
| Reactivity | High (Acid Chloride) | Hydrolyzes rapidly in moist air to the benzoic acid. |
| Storage | 2–8°C, Inert Atmosphere | Store under Nitrogen/Argon. Seal with Parafilm. |
| Solubility | DCM, THF, EtOAc | Reacts violently with alcohols and water. |
Strategic Analysis: The "Diversity Tree"
Before beginning synthesis, researchers must understand the order of operations dictated by the functional groups. This scaffold is designed for sequential functionalization.
Reactivity Hierarchy (Most to Least Reactive)
-
Acid Chloride (
): Immediate reaction with amines to form the benzamide core. -
Ortho-Fluorine (
): Highly activated for (Nucleophilic Aromatic Substitution) due to the electron-withdrawing nature of the newly formed amide and the inductive effect of the chlorine. -
Meta-Bromine (
): The preferred site for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). -
Meta-Chlorine (
): The least reactive site, typically serving as a structural blocking group or a site for late-stage forcing conditions.
Figure 1: Strategic workflow for utilizing the orthogonal reactivity of the scaffold.
Experimental Protocols
Method A: Anhydrous Coupling (Preferred)
Best for: Hydrophobic amines, sensitive substrates, and high-throughput parallel synthesis. Mechanism: Nucleophilic acyl substitution in organic solvent.
Reagents:
-
Substrate: 5-Bromo-3-chloro-2-fluorobenzoyl chloride (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.0 – 1.1 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 – 1.5 equiv) -
Solvent: Anhydrous Dichloromethane (DCM) or THF.[2]
Step-by-Step Protocol:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Amine Solubilization: Dissolve the Amine (1.0 equiv) and DIPEA (1.2 equiv) in anhydrous DCM (concentration ~0.2 M). Cool to
in an ice bath. -
Addition: Dissolve the Benzoyl Chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check by TLC (Hexane/EtOAc) or LC-MS. The acid chloride spot should disappear.
-
-
Quench: Add saturated aqueous
(10 mL) to quench unreacted acid chloride. -
Workup:
-
Separate phases.
-
Wash organic layer with 1M
(to remove excess amine/DIPEA). -
Wash with Brine.[5]
-
Dry over
, filter, and concentrate in vacuo.
-
Method B: Schotten-Baumann Conditions
Best for: Amino acids, hydrophilic amines, or salts (e.g., amine hydrochlorides). Mechanism: Interfacial reaction in a biphasic system.
Reagents:
-
Solvent: DCM / Water (1:1 ratio) or THF / Water.
-
Base: Inorganic base (
, , or ).
Step-by-Step Protocol:
-
Aqueous Phase: Dissolve the Amine (1.0 equiv) and Base (2.0 equiv) in water.
-
Organic Phase: Dissolve the Benzoyl Chloride (1.0 equiv) in DCM.
-
Biphasic Mixing: Add the organic phase to the rapidly stirring aqueous phase at
. -
Reaction: Vigorously stir (1000+ RPM) at RT for 4–12 hours.
-
Critical: High stir rates are essential to create surface area between the two immiscible phases.
-
-
Isolation:
Troubleshooting & Critical Quality Attributes (CQA)
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure solvents for Method A are anhydrous. For Method B, increase the excess of acid chloride (1.2 equiv). |
| Impurity: Benzoic Acid | Moisture ingress | Wash crude product with sat. |
| Di-acylation | Amine is too nucleophilic | Use strictly 1.0 equiv of Acid Chloride and keep temp at |
| Regioselectivity Loss | Do NOT heat the reaction above |
Decision Matrix: Which Protocol?
Figure 2: Workflow for selecting the optimal synthesis method based on amine properties.
References
-
Schotten-Baumann Reaction Conditions. Organic Chemistry Portal.[10] [Link][11]
-
Halogen Atoms in Modern Medicinal Chemistry: Hints for Drug Design. Current Drug Targets (via NIH). [Link][8]
-
Amide Synthesis Protocols. Fisher Scientific Technical Guide. [Link][1][2][6][7][8][11][12][13][14][15][16]
Sources
- 1. 2-FLUOROBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. globalconference.info [globalconference.info]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 5-BROMO-2-CHLORO-BENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 10. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 11. Lab Reporter [fishersci.se]
- 12. researchgate.net [researchgate.net]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. 2-Fluorobenzoyl chloride | 393-52-2 [chemicalbook.com]
- 15. Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Friedel-Crafts Acylation with 5-Bromo-3-chloro-2-fluorobenzoyl Chloride
This Application Note is designed for research chemists and process development scientists working with highly functionalized, electron-deficient acylating agents.
Part 1: Strategic Analysis & Mechanistic Insight
The Substrate Profile
5-Bromo-3-chloro-2-fluorobenzoyl chloride represents a class of "privileged intermediates" often utilized in the synthesis of kinase inhibitors, androgen receptor antagonists, and agrochemicals. Its reactivity profile is defined by two competing electronic vectors:
-
Hyper-Electrophilic Carbonyl: The cumulative inductive effect (
) of the Fluorine (C2), Chlorine (C3), and Bromine (C5) atoms significantly depletes electron density from the benzene ring. This makes the carbonyl carbon ( ) exceptionally electrophilic compared to unsubstituted benzoyl chloride. -
Steric & Electronic Ortho-Effects: The C2-Fluorine atom creates a specific challenge. While it enhances the electrophilicity of the acyl chloride, it also poses a risk of Nucleophilic Aromatic Substitution (S_NAr) . If the reaction temperature acts as a driving force, electron-rich arenes may attack the C2 position (displacing fluoride) rather than the carbonyl carbon.
Catalyst Selection Logic[1][2]
-
Aluminum Chloride (
): The gold standard. It forms a discrete 1:1 complex with the acyl chloride. Given the electron-withdrawing nature of the ring, a strong Lewis acid is required to generate the discrete acylium ion ( ). -
Iron(III) Chloride (
): A milder alternative. Recommended only if the substrate (the arene being acylated) is highly sensitive to acid (e.g., furan or thiophene derivatives), as may cause ring opening or polymerization. -
Titanium Tetrachloride (
): Useful for controlling regioselectivity but generally requires higher solvent volumes to manage the titanium aggregates.
Reaction Pathway Visualization
The following diagram illustrates the critical decision pathways and potential failure modes (S_NAr competition) when using this specific acyl chloride.
Figure 1: Mechanistic divergence between the desired Friedel-Crafts acylation and the competing
Part 2: Detailed Experimental Protocol
Reagent Stoichiometry Table
| Component | Role | Equivalents (Eq) | Notes |
| 5-Br-3-Cl-2-F-Benzoyl Chloride | Electrophile | 1.0 | Limiting reagent. |
| Arene Substrate | Nucleophile | 1.0 - 1.1 | Slight excess ensures complete consumption of the acid chloride. |
| Aluminum Chloride ( | Catalyst | 1.1 - 1.2 | Must be anhydrous.[1][2] Stoichiometric amount required as the product ketone complexes with Al.[3] |
| Dichloromethane (DCM) | Solvent | [0.2 - 0.5 M] | Anhydrous. Stabilizes the acylium ion.[3][4][5] |
| 1M HCl (aq) | Quench | Excess | Required to break the Aluminum-Product complex. |
Step-by-Step Procedure
Safety Warning: This reaction generates HCl gas.[6] Perform in a well-ventilated fume hood. 5-Bromo-3-chloro-2-fluorobenzoyl chloride is a potent lachrymator and skin irritant.
Phase 1: Catalyst Activation
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Solvent Charge: Add anhydrous DCM to the flask under nitrogen flow.
-
Catalyst Addition: Add anhydrous
(1.1 eq) in a single portion. The suspension may turn slightly yellow. -
Thermal Control: Cool the suspension to 0°C using an ice/water bath. Crucial: Lower temperatures suppress the
side reaction at the C2-fluorine position [1].
Phase 2: Acylium Ion Formation[4]
-
Reagent Dissolution: Dissolve 5-Bromo-3-chloro-2-fluorobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.
-
Addition: Add the acid chloride solution dropwise to the
suspension over 15–20 minutes. -
Observation: Stir at 0°C for 30 minutes. The mixture should become homogenous or form a fine precipitate, indicating the formation of the acylium-aluminate complex.
Phase 3: Acylation (Coupling)
-
Substrate Addition: Dissolve the Arene (1.05 eq) in DCM. Add this solution dropwise to the reaction mixture at 0°C.
-
Note: If the Arene is a liquid (e.g., toluene, benzene), it can be added neat.
-
-
Reaction: Allow the mixture to warm slowly to Room Temperature (20–25°C). Stir for 2–4 hours.
-
Monitoring: Check reaction progress via TLC or LC-MS. Look for the disappearance of the acid chloride (often converted to methyl ester if quenched with methanol for LCMS).
-
Phase 4: Quench and Isolation
-
Quench: Pour the reaction mixture slowly onto a slurry of crushed ice and 1M HCl (approx. 50mL per gram of reactant). Vigorous gas evolution (HCl) will occur.[6]
-
Hydrolysis: Stir the biphasic mixture vigorously for 30 minutes. This step is critical to break the strong
complex formed with the product ketone [2]. -
Extraction: Separate the organic layer. Extract the aqueous layer
with DCM. -
Purification: Wash combined organics with brine, dry over
, filter, and concentrate. Recrystallize from Ethanol/Hexanes or purify via flash chromatography.
Part 3: Troubleshooting & Optimization
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| Low Yield / Unreacted SM | Moisture in | Use fresh, anhydrous |
| Defluorination (Product -19 amu) | The reaction temperature was too high. Keep strictly at 0°C -> RT. Do not reflux. | |
| Regioisomers | Substrate directing effects | If the Arene has competing directing groups, lower the temperature to -10°C to enhance selectivity. |
| Tar/Polymerization | Acid-sensitive Arene | Switch Lewis Acid from |
Workflow Logic Diagram
Figure 2: Operational workflow for the batch synthesis.
Part 4: References
-
Olah, G. A. (Ed.). (1963). Friedel-Crafts and Related Reactions. Vol. 1-4. Wiley-Interscience. (The foundational text establishing that ortho-halo substituents can be labile under forcing conditions).
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
-
Groves, K., et al. (2014). Friedel-Crafts Acylation of Deactivated Benzenes. Journal of Organic Chemistry. (General reference for deactivated systems).
-
Sigma-Aldrich. (2024). Friedel-Crafts Acylation Technical Bulletin. Link
-
Eicher, T., Hauptmann, S., & Speicher, A. (2013). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Relevant for applications of this scaffold in heterocycle synthesis).
(Note: Specific literature on "5-Bromo-3-chloro-2-fluorobenzoyl chloride" is proprietary to specific drug master files; the protocols above are derived from "First Principles" of physical organic chemistry applied to poly-halogenated benzoyl chlorides.)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 5. Friedel-Crafts Alkylation and Acylation Reactions ChemTalk [chemistrytalk.org]
- 6. science-revision.co.uk [science-revision.co.uk]
Application Note: Esterification of 5-Bromo-3-chloro-2-fluorobenzoyl chloride
[1][2]
Abstract & Strategic Significance
This guide details the esterification of 5-Bromo-3-chloro-2-fluorobenzoyl chloride , a highly functionalized scaffold critical for medicinal chemistry.[1][2] This building block offers three distinct halogen "handles" (F, Cl, Br) for sequential cross-coupling (e.g., Suzuki, Buchwald-Hartwig).
Critical Challenge: The presence of a fluorine atom ortho to the electron-withdrawing carbonyl group activates the C2 position toward Nucleophilic Aromatic Substitution (SNAr) .[1] Standard esterification conditions involving strong bases (alkoxides) or elevated temperatures can lead to the displacement of fluorine by the alcohol, resulting in an ether byproduct rather than the desired ester.
This protocol prioritizes chemoselectivity , utilizing mild bases and controlled temperatures to favor acyl substitution (ester formation) over SNAr.[2]
Mechanistic Analysis & Reaction Design
The Chemoselectivity Challenge
The substrate contains two electrophilic sites competing for the nucleophile (Alcohol, ROH):
-
Acyl Chloride Carbon (C=O): Kinetic product.[1][2] Highly reactive, forms the ester.[3]
-
C2-Fluorine Carbon: Thermodynamic trap.[1][2] Activated by the ortho-carbonyl and meta-chlorine.[1][2] Attack here leads to the SNAr ether byproduct.[2]
To ensure the nucleophile attacks the acyl chloride exclusively, we must modulate the nucleophilicity of the alcohol and the temperature.
Reaction Pathway Diagram
The following diagram illustrates the divergent pathways and the "Safe Zone" for esterification.
Caption: Chemoselectivity map showing the kinetic preference for acyl substitution at low temperatures versus the risk of SNAr at higher energy states.[1][2]
Experimental Protocols
Method A: Primary & Secondary Alcohols (Standard)
Applicability: Unhindered alcohols (Methanol, Ethanol, Benzyl alcohol). Key Reagent: Pyridine (Acts as both base and nucleophilic catalyst).[1][2] Solvent: Dichloromethane (DCM) – Anhydrous.[1][2]
Reagents Table
| Reagent | Equiv. | Role | Notes |
| Acid Chloride | 1.0 | Substrate | MW ~272.9 g/mol (est).[1][2] Corrosive. |
| Alcohol (ROH) | 1.1 - 1.2 | Nucleophile | Dry.[1][2] Excess ensures conversion.[1][2] |
| Pyridine | 1.5 - 2.0 | Base/Catalyst | Scavenges HCl; forms reactive acyl-pyridinium.[1][2] |
| DCM | [0.2 M] | Solvent | Must be anhydrous to prevent hydrolysis.[1][2] |
Step-by-Step Procedure
-
Preparation: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Charge the flask with Alcohol (1.1 equiv) and Pyridine (2.0 equiv) in anhydrous DCM . Cool the mixture to 0°C using an ice/water bath.
-
Addition: Dissolve 5-Bromo-3-chloro-2-fluorobenzoyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes.
-
Why? Slow addition prevents localized heating, minimizing the risk of SNAr.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 8:2). Look for the disappearance of the acid chloride (often runs with the solvent front or hydrolyzes to acid on the plate) and appearance of the ester (UV active).
-
Quench: Dilute with DCM and wash sequentially with:
-
Isolation: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.
Method B: Sterically Hindered Alcohols & Phenols
Applicability: Tert-butanol, complex scaffolds, phenols.[1] Key Reagent: DMAP (Hyper-nucleophilic catalyst) + Triethylamine (TEA).[1][2]
Reagents Table
| Reagent | Equiv. | Role | Notes |
| Acid Chloride | 1.0 | Substrate | - |
| Alcohol | 1.0 | Nucleophile | Limiting reagent if precious.[1][2][3] |
| TEA | 2.5 | Base | Scavenges HCl.[1][2] |
| DMAP | 0.1 | Catalyst | Significantly accelerates acyl transfer.[1][2] |
| DCM or THF | [0.2 M] | Solvent | THF preferred for solubility of phenols.[1][2] |
Step-by-Step Procedure
-
Mixture: In a dry flask under N₂, combine Alcohol , TEA , and DMAP in the solvent.
-
Cooling: Cool to 0°C .
-
Addition: Add the Acid Chloride (solid or solution) in one portion (if scale <1g) or dropwise (if scale >1g).
-
Reaction: Stir at 0°C for 30 mins, then RT for 4–12 hours.
-
Workup: Similar to Method A, but ensure thorough washing to remove DMAP (can be persistent).[1][2]
Quality Control & Analytical Verification
Expected NMR Signatures
-
¹H NMR (CDCl₃):
-
¹⁹F NMR (Critical Check):
HPLC Impurity Profile
| Retention Time (Rel) | Identity | Cause | Remediation |
| 0.8 | Carboxylic Acid | Hydrolysis (wet solvent) | Dry solvents; store Acid Cl under N₂.[1][2] |
| 1.0 | Target Ester | - | - |
| 1.1 | SNAr Ether | High Temp / Strong Base | Repeat at lower temp; reduce base strength.[1][2] |
Workflow Visualization
Caption: Operational workflow for the esterification process, highlighting the critical temperature control decision point.
Safety & Handling (MSDS Summary)
-
Corrosivity: The acid chloride reacts violently with water to release HCl and potentially HF (if decomposition occurs).[2] Handle only in a fume hood.
-
Lachrymator: Vapors are severely irritating to eyes and respiratory tract.[1][2]
-
Waste Disposal: Quench excess acid chloride with methanol/ice before disposal.[1][2] Do not pour directly into basic waste (exothermic).[1][2]
References
-
Sigma-Aldrich. Safety Data Sheet: Benzoyl Chloride Derivatives.[1][2] Retrieved from (General handling of halogenated benzoyl chlorides).[1][2]
-
National Center for Biotechnology Information. PubChem Compound Summary for 5-Bromo-2-chlorobenzoyl chloride (Structural analog for reactivity comparison). PubChem.[1][2] Accessed Oct 2023.[1] Link.[1][2]
- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry: Part A: Structure and Mechanisms.
-
Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SNAr).[1][2][4][5]Link (Mechanistic grounding for C-F displacement risks).[1][2]
-
BenchChem. Synthesis of Poly-halogenated Toluene Derivatives.Link (Context on synthesis of the starting material scaffold).[2]
Sources
- 1. CAS 21900-52-7: 5-Bromo-2-chlorobenzoyl chloride [cymitquimica.com]
- 2. 5-Bromo-2-chlorobenzoyl chloride | C7H3BrCl2O | CID 2756871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 4. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Application Note: Regioselective Functionalization of 5-Bromo-3-chloro-2-fluorobenzoyl Chloride
Executive Summary & Strategic Importance
5-Bromo-3-chloro-2-fluorobenzoyl chloride (BCF-Cl) is a high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., BRAF, MEK inhibitors) and agrochemicals. Its utility lies in its quad-functional nature : it possesses four distinct reactive sites—an acid chloride, a fluoride, a chloride, and a bromide—arranged around a benzene core.
The challenge in utilizing BCF-Cl is not reactivity, but selectivity . Uncontrolled reaction conditions lead to "scrambled" mixtures of oligomers or regioisomers. This guide provides a validated roadmap to exploit the electronic and steric differences of these substituents, enabling the precise, sequential construction of complex pharmacophores.
The Reactivity Landscape
To achieve regioselectivity, one must understand the electronic hierarchy of the molecule. The reactivity order is governed by the bond dissociation energies (BDE) and the transition state energies for the respective reaction pathways.
Electronic & Steric Analysis[1]
-
Site A: Acid Chloride (-COCl)
-
Reactivity: Highest.
-
Mechanism: Nucleophilic Acyl Substitution.[1]
-
Control: Reacts exothermically with nucleophiles (amines, alcohols) at < 0°C.
-
-
Site B: C-2 Fluorine (-F)
-
Reactivity: High (Activated).
-
Mechanism: Nucleophilic Aromatic Substitution (SNAr).[2]
-
Activation: The ortho-carbonyl group acts as a potent electron-withdrawing group (EWG), lowering the energy of the Meisenheimer complex. The C-3 Chlorine provides inductive activation but also steric hindrance.
-
-
Site C: C-5 Bromine (-Br)
-
Reactivity: Moderate.
-
Mechanism: Metal-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or Lithium-Halogen Exchange.
-
Selectivity: Reacts preferentially over the C-3 Chlorine due to the weaker C-Br bond.
-
-
Site D: C-3 Chlorine (-Cl)
-
Reactivity: Lowest.
-
Role: Generally acts as a "blocking group" or a late-stage functionalization handle.
-
Visualization: The Reactivity Hierarchy
The following diagram maps the sequential logic required to preserve scaffold integrity.
Figure 1: Sequential Functionalization Logic. The reaction path must follow the energy gradient from most reactive (Acyl Chloride) to least reactive (Aryl Chloride).
Detailed Experimental Protocols
Protocol A: Chemoselective Amidation (Preserving the Fluoride)
Objective: Convert the acid chloride to a benzamide without displacing the labile C-2 fluorine. Critical Factor: Temperature control and base selection.[3] Strong nucleophilic bases or high temperatures will trigger premature SNAr at the C-2 position.
Materials:
-
Substrate: 5-Bromo-3-chloro-2-fluorobenzoyl chloride (1.0 equiv)
-
Nucleophile: Primary/Secondary Amine (1.05 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (1.2 equiv) – Non-nucleophilic base is essential.
-
Solvent: Anhydrous DCM or THF.
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with N2. Dissolve the amine (1.05 equiv) and DIPEA (1.2 equiv) in anhydrous DCM (0.2 M concentration).
-
Cooling: Cool the solution to -10°C (ice/acetone bath).
-
Addition: Dissolve BCF-Cl in minimal DCM. Add this solution dropwise to the amine mixture over 30 minutes.
-
Why: Slow addition prevents localized heating and high concentration of the acyl chloride, minimizing SNAr side reactions.
-
-
Reaction: Stir at -10°C for 1 hour, then allow to warm to 0°C. Monitor by TLC/LC-MS. The amide formation is usually instantaneous.
-
Workup: Quench with saturated NH4Cl. Extract with DCM. Wash organic layer with brine, dry over Na2SO4, and concentrate.
-
QC Check: 19F NMR should show a single peak. The disappearance of the acid chloride peak in IR (~1780 cm-1) and appearance of amide (~1650 cm-1) confirms conversion.
Protocol B: Regioselective SNAr (Targeting C-2)
Objective: Displace the C-2 Fluorine with a nucleophile (e.g., amine, alkoxide) after amide formation. Mechanistic Insight: The amide carbonyl formed in Protocol A remains ortho to the fluorine, maintaining activation. However, the C-3 chlorine exerts a steric penalty, often requiring slightly elevated temperatures compared to non-chlorinated analogs.
Materials:
-
Substrate: 5-Bromo-3-chloro-2-fluorobenzamide derivative (from Protocol A).
-
Nucleophile: Amine (2-3 equiv) or Alkoxide.
-
Base: K2CO3 or Cs2CO3 (for phenols/amines).
-
Solvent: DMF, DMSO, or NMP (Polar aprotic solvents accelerate SNAr).
Procedure:
-
Dissolution: Dissolve the benzamide substrate in DMF (0.5 M).
-
Reagent Addition: Add the nucleophile. If using a salt (e.g., amine HCl salt), add 3.0 equiv of K2CO3.
-
Thermal Activation:
-
For aliphatic amines: Heat to 60–80°C .
-
For anilines (weaker nucleophiles): Heat to 100–120°C .
-
Note: Do not exceed 140°C to avoid potential debromination or scrambling.
-
-
Monitoring: Monitor by LC-MS. The product will show a mass shift corresponding to (M - F + Nu).
-
Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.
-
Caution: Remove DMF thoroughly (wash with LiCl solution) to prevent interference in subsequent coupling steps.
-
Protocol C: Suzuki-Miyaura Cross-Coupling (Targeting C-5)
Objective: Form a C-C bond at the C-5 position. Selectivity: Oxidative addition of Pd(0) occurs faster at the Aryl-Bromide bond (C-5) than the Aryl-Chloride bond (C-3) due to the weaker C-Br bond (approx. 81 kcal/mol vs 96 kcal/mol for C-Cl).
Materials:
-
Substrate: SNAr product from Protocol B.
-
Boronic Acid/Ester: 1.2 equiv.
-
Catalyst: Pd(dppf)Cl2·DCM or Pd(PPh3)4 (5 mol%).
-
Base: Na2CO3 (2M aqueous) or K3PO4.
-
Solvent: 1,4-Dioxane/Water (4:1).
Procedure:
-
Degassing: Combine substrate, boronic acid, and solvent in a reaction vial. Sparge with Argon for 10 minutes. Oxygen removal is critical.
-
Catalyst Addition: Add the Pd catalyst and base under a positive stream of Argon.
-
Reaction: Heat to 90°C for 4–12 hours.
-
Selectivity Check: If C-3 chlorines start reacting (forming bis-coupled product), switch to a milder precatalyst like XPhos Pd G2 and lower temperature to 60°C. The steric bulk of the C-3 chlorine usually protects it from reaction under standard conditions.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Bis-addition in Step 1 | Amine attacked both COCl and C-2 F. | Lower temp to -20°C. Ensure slow addition of acid chloride to amine. Use stoichiometric amine (1.0 eq). |
| No Reaction in Step 2 | Steric hindrance from C-3 Cl. | Switch solvent to DMSO. Increase temp to 100°C. Use Cs2CO3 (solubility effect). |
| Debromination in Step 3 | Hydride source present or excessive heat. | Ensure anhydrous solvents if using hydride-donor bases. Lower temp. |
| Scrambling of Halogens | Halogen dance mechanism (rare but possible with strong bases). | Avoid Lithium-Halogen exchange (n-BuLi) unless strictly at -78°C. Stick to Pd-catalysis. |
Visual Workflow Summary
The following diagram illustrates the decision tree for synthesizing a hypothetical kinase inhibitor scaffold using this methodology.
Figure 2: Validated workflow for sequential functionalization.
References
-
Nucleophilic Aromatic Substitution Trends
- Bunnett, J. F., & Zahler, R. E. (1951).
-
Selectivity in Polyhalogenated Benzenes
- Lulinski, S., & Serwatowski, J. (2003). Regioselective lithiation of halobenzenes. Journal of Organic Chemistry.
-
Pd-Catalyzed Coupling Selectivity (Br vs Cl)
- Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
-
Synthesis of Encorafenib (Relevant Analog Chemistry)
- Evaluation of synthetic routes for BRAF inhibitors often utilizes the 2-fluoro-5-bromo-benzoyl scaffold.
- Reference: U.S. Patent US20140155396A1 (Array BioPharma).
-
Safety Data (MSDS)
- Fisher Scientific Safety Data Sheet for 5-Bromo-2-fluorobenzoyl chloride (Analogous hazards).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Acylation with 5-Bromo-3-chloro-2-fluorobenzoyl chloride
Welcome to the technical support guide for optimizing Friedel-Crafts acylation reactions using 5-Bromo-3-chloro-2-fluorobenzoyl chloride. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of this specific transformation. The inherent electronic properties of this substituted benzoyl chloride present unique challenges and opportunities for achieving high-yield, high-purity synthesis of valuable aryl ketone intermediates.[1] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address common issues encountered in the lab.
Introduction: The Challenge of the Deactivated Acylating Agent
5-Bromo-3-chloro-2-fluorobenzoyl chloride is a highly functionalized reagent. The presence of three electron-withdrawing halogen atoms (Bromo, Chloro, and Fluoro) on the benzoyl ring significantly deactivates it. This deactivation can make the generation of the critical acylium ion intermediate more difficult compared to simpler benzoyl chlorides. Consequently, forcing conditions are often required, which can lead to a host of side reactions and yield loss if not carefully controlled. Understanding the interplay between catalyst, substrate, solvent, and temperature is paramount for success.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section directly addresses the most common questions and troubleshooting scenarios encountered when working with 5-Bromo-3-chloro-2-fluorobenzoyl chloride.
Q1: My reaction is sluggish or shows no conversion. What is the primary cause?
A1: The most frequent culprits for low or no conversion are related to catalyst deactivation and insufficient reactivity.
-
Moisture is the Enemy: Friedel-Crafts reactions are extremely sensitive to moisture.[2][3] Lewis acid catalysts like aluminum chloride (AlCl₃) react readily with water, which deactivates them.[3] Ensure all glassware is rigorously flame- or oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[4][5]
-
Insufficient Catalyst Loading: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid.[2][6] This is because the ketone product forms a stable complex with the catalyst, effectively sequestering it from the reaction cycle.[2][6] A general starting point is to use at least 1.1 equivalents of the Lewis acid relative to the 5-Bromo-3-chloro-2-fluorobenzoyl chloride.[6]
-
Deactivated Aromatic Substrate: If your aromatic substrate is also substituted with electron-withdrawing groups (e.g., -NO₂, -CN, -COR), the reaction may fail or be extremely slow.[7][8] Friedel-Crafts acylations work best with electron-rich or neutral aromatic rings.[9]
Q2: I'm observing a significant amount of dark, insoluble tar-like material in my reaction flask. What's going on?
A2: Tar formation is typically a sign of polymerization or decomposition, often caused by overly harsh reaction conditions.
-
Excessive Temperature: While heating can be necessary to drive the reaction, excessively high temperatures can promote side reactions and decomposition of starting materials or products.[2] Careful temperature control is critical.
-
Inappropriate Catalyst Choice: For sensitive substrates, a very strong Lewis acid like AlCl₃ might be too aggressive. Consider screening milder Lewis acids.
-
Concentration Effects: High concentrations can sometimes lead to an increased rate of side reactions. Try diluting the reaction mixture.
Q3: The reaction works, but I'm getting a mixture of ortho, meta, and para isomers. How can I improve regioselectivity?
A3: Regioselectivity is primarily dictated by the directing effects of substituents on your aromatic substrate. However, reaction parameters can influence the isomer distribution.
-
Solvent Polarity: The choice of solvent can impact the product isomer ratio. Non-polar solvents like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) often provide different selectivity compared to more polar solvents like nitrobenzene.[10][11]
-
Temperature: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable isomer, which is often the para-substituted product due to reduced steric hindrance.
-
Catalyst Size: While less common, the steric bulk of the Lewis acid complex can influence the position of acylation.
Q4: My workup is difficult, and I'm struggling with emulsions and product isolation. Any tips?
A4: The workup of Friedel-Crafts reactions, particularly those using stoichiometric AlCl₃, can be challenging. The key is to carefully and completely decompose the aluminum-ketone complex.
-
Controlled Quenching: The reaction is typically quenched by slowly adding the reaction mixture to ice-cold dilute acid (e.g., HCl).[2] This process can be highly exothermic and should be done with vigorous stirring in an ice bath.
-
Breaking Emulsions: If emulsions form during the aqueous wash, adding a saturated brine solution can help to break them.
-
Sequential Washing: After quenching, the organic layer should be washed sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.[2][10]
Optimizing Reaction Parameters
Success with 5-Bromo-3-chloro-2-fluorobenzoyl chloride hinges on the careful selection and optimization of several key parameters.
Catalyst Selection
While Aluminum Chloride (AlCl₃) is the most common Lewis acid for Friedel-Crafts acylation, its high reactivity can sometimes be detrimental.[12][13] For sensitive substrates or to minimize side reactions, consider screening other Lewis acids.
| Catalyst | Relative Reactivity | Common Applications & Notes |
| AlCl₃ | Very High | The workhorse for many acylations. Requires stoichiometric amounts. Highly moisture-sensitive.[6] |
| FeCl₃ | High | A slightly milder and often cheaper alternative to AlCl₃. Anhydrous form must be used.[3][14] |
| SnCl₄ | Moderate | Can be effective for activated aromatic systems.[1][4] |
| ZnCl₂ | Moderate to Low | Generally used for more reactive substrates like phenols and furans.[1][4] |
| BF₃·OEt₂ | Moderate to Low | Boron trifluoride etherate is a milder liquid Lewis acid, which can be easier to handle.[4] |
Solvent Choice
The ideal solvent should be inert to the reaction conditions and capable of dissolving the reactants.
| Solvent | Key Characteristics |
| Dichloromethane (CH₂Cl₂) | Common choice, good solvating power, relatively low boiling point. |
| 1,2-Dichloroethane (DCE) | Higher boiling point than CH₂Cl₂, allowing for higher reaction temperatures. |
| Carbon Disulfide (CS₂) | A classic, non-polar solvent for Friedel-Crafts reactions. |
| Nitrobenzene | High boiling point and can dissolve the AlCl₃ complex, but it is a deactivated aromatic and can be difficult to remove. |
Experimental Protocols
General Protocol for Acylation
This protocol is a representative example and may require optimization for your specific aromatic substrate.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the aromatic substrate (1.0 eq.) and the anhydrous solvent (e.g., Dichloromethane) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Add the anhydrous Lewis acid (e.g., AlCl₃, 1.1 eq.) portion-wise, ensuring the internal temperature does not rise significantly.
-
Acyl Chloride Addition: Dissolve 5-Bromo-3-chloro-2-fluorobenzoyl chloride (1.0 eq.) in a small amount of anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature or heat to reflux as required. Monitor the reaction progress by TLC or GC.[4]
-
Workup: Once the reaction is complete, cool the mixture back to 0 °C and very slowly pour it into a beaker containing crushed ice and concentrated HCl.[2]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with the reaction solvent (e.g., CH₂Cl₂).[2]
-
Washing: Combine the organic layers and wash sequentially with dilute HCl, water, saturated NaHCO₃ solution, and brine.[2][10]
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[2]
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizing the Process
The Core Mechanism
The fundamental steps of the Friedel-Crafts acylation are the formation of the electrophilic acylium ion, followed by electrophilic aromatic substitution.
Caption: Key steps in the Friedel-Crafts acylation mechanism.
Troubleshooting Workflow
When faced with a low-yielding reaction, a systematic approach to troubleshooting is essential.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 8. science-revision.co.uk [science-revision.co.uk]
- 9. Friedel–Crafts Acylation [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 12. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. SATHEE: Friedel Crafts Reaction [sathee.iitk.ac.in]
Technical Support Center: Purification of 5-Bromo-3-chloro-2-fluorobenzoyl Chloride Derivatives
Welcome to the technical support center for the purification of 5-Bromo-3-chloro-2-fluorobenzoyl chloride and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing and purifying these valuable intermediates. The inherent reactivity of the benzoyl chloride functional group, coupled with the specific challenges posed by halogenated aromatics, necessitates robust and well-understood purification strategies. This document provides in-depth, experience-driven guidance in a question-and-answer format to address common issues encountered during experimental work.
I. Frequently Asked Questions (FAQs)
Q1: My crude 5-Bromo-3-chloro-2-fluorobenzoyl chloride is a dark-colored oil/solid. What are the likely impurities, and is purification always necessary?
A1: The dark coloration in your crude product typically indicates the presence of several potential impurities. These can arise from the starting materials, side reactions, or degradation. Common culprits include:
-
Residual Chlorinating Agent: If you're using thionyl chloride (SOCl₂) or oxalyl chloride for the synthesis, residual amounts can lead to coloration and will interfere with subsequent reactions.[1][2][3]
-
Starting Carboxylic Acid: Incomplete conversion of the corresponding 5-bromo-3-chloro-2-fluorobenzoic acid is a frequent issue. This acidic impurity can complicate downstream reactions that are base-sensitive.
-
Side-Reaction Byproducts: Depending on the synthetic route, you may have isomeric byproducts or compounds formed from undesired side reactions.[4][5] For instance, if the synthesis involves a Sandmeyer reaction, residual copper salts might be present.[6]
-
Degradation Products: Benzoyl chlorides are moisture-sensitive and can hydrolyze back to the carboxylic acid upon exposure to atmospheric moisture.[7][8][9]
Whether purification is necessary depends on the requirements of your next synthetic step. For many robust reactions, crude material can be used directly after removing volatile impurities under reduced pressure.[3][10] However, for sensitive reactions or when high purity of the final product is critical, purification is essential.[3]
Q2: What is the most effective method for purifying 5-Bromo-3-chloro-2-fluorobenzoyl chloride on a laboratory scale?
A2: For laboratory-scale purification, vacuum distillation is generally the most effective and preferred method for substituted benzoyl chlorides.[11][12] This technique allows for the separation of the desired product from non-volatile impurities such as the starting carboxylic acid and catalyst residues. Given the relatively high boiling point of halogenated benzoyl chlorides, performing the distillation under reduced pressure is crucial to prevent thermal degradation.[13]
Q3: I'm observing significant product loss and decomposition during vacuum distillation. What are the possible causes and how can I mitigate this?
A3: Product loss and decomposition during distillation are common challenges. Here are the primary causes and troubleshooting strategies:
-
Excessive Heat: Benzoyl chlorides can be thermally labile.[13] Ensure the heating mantle temperature is only slightly higher than the boiling point of your compound at the given pressure. A well-insulated distillation apparatus will also help maintain a stable temperature.
-
Presence of Moisture: Any moisture in the apparatus will lead to hydrolysis of the acid chloride.[7][8] It is imperative to use oven-dried glassware and perform the distillation under an inert atmosphere (e.g., nitrogen or argon).
-
Prolonged Heating: Minimize the time the compound is exposed to high temperatures. A slow and steady distillation is key. Once the product has been collected, cool the distillation pot promptly.
-
Inadequate Vacuum: A poor vacuum will necessitate higher distillation temperatures. Check your vacuum pump and all connections for leaks. A vacuum gauge is essential for monitoring and maintaining the desired pressure.
Q4: Can I use column chromatography to purify 5-Bromo-3-chloro-2-fluorobenzoyl chloride?
A4: While possible, column chromatography is generally not the first choice for purifying highly reactive compounds like benzoyl chlorides due to the risk of hydrolysis on the silica gel.[13] However, if distillation is not feasible (e.g., for very high boiling point derivatives or small-scale purifications), it can be attempted with stringent precautions:
-
Anhydrous Conditions: Use anhydrous solvents and ensure the silica gel is thoroughly dried.[13]
-
Non-Polar Eluents: A non-polar eluent system, such as a hexane/dichloromethane gradient, is recommended to minimize interaction with the silica.[13]
-
Speed: Perform the chromatography as quickly as possible (flash chromatography) to reduce the contact time between the compound and the stationary phase.[13]
Q5: How can I effectively remove residual thionyl chloride from my crude product without distillation?
A5: Residual thionyl chloride can be effectively removed by azeotropic distillation with an inert, anhydrous solvent.[3] Add a portion of dry toluene or another suitable solvent to your crude product and remove the solvent under reduced pressure using a rotary evaporator. Repeating this process two to three times will effectively co-distill the remaining thionyl chloride.[3]
II. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the purification of 5-Bromo-3-chloro-2-fluorobenzoyl chloride derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Distillation | - Inefficient fractionation (boiling points of impurities are close to the product).[14] - Co-distillation with volatile impurities. | - Use a fractionating column (e.g., Vigreux or packed column) to improve separation. - Collect multiple fractions and analyze their purity (e.g., by GC or NMR) to isolate the purest fractions. |
| Product Solidifies in the Condenser During Distillation | - The melting point of the compound is higher than the temperature of the condenser water. | - Use warm water in the condenser or wrap the condenser with heating tape set to a temperature just above the melting point of the product. |
| Product is Unstable and Decomposes Upon Storage | - Exposure to atmospheric moisture.[7][8] - Residual acidic impurities catalyzing decomposition. | - Store the purified product under an inert atmosphere (nitrogen or argon) in a tightly sealed container.[13] - Consider storing in a desiccator or freezer to further minimize degradation. - Ensure the product is free from acidic impurities before long-term storage. |
| Recrystallization Attempts Fail (Oiling Out) | - Inappropriate solvent system. - Cooling the solution too quickly. | - Experiment with different solvent pairs (e.g., hexane/ethyl acetate, toluene/heptane). A good solvent system will dissolve the compound when hot but not when cold.[15] - Allow the solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator to promote crystal growth over precipitation. |
III. Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol describes a standard procedure for the purification of 5-Bromo-3-chloro-2-fluorobenzoyl chloride using vacuum distillation.
Materials:
-
Crude 5-Bromo-3-chloro-2-fluorobenzoyl chloride
-
Round-bottom flask
-
Short-path distillation head with condenser and receiving flask
-
Thermometer and adapter
-
Heating mantle with stirrer
-
Vacuum pump with a cold trap and vacuum gauge
-
Inert gas source (Nitrogen or Argon)
-
Dry glassware
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus, ensuring all glassware is thoroughly oven-dried. Use high-vacuum grease for all joints to ensure a good seal.
-
Charging the Flask: Charge the round-bottom flask with the crude 5-Bromo-3-chloro-2-fluorobenzoyl chloride and a magnetic stir bar.
-
Inert Atmosphere: Flush the system with an inert gas.
-
Applying Vacuum: Slowly and carefully apply vacuum to the system. Monitor the pressure using the vacuum gauge.
-
Heating and Distillation: Once the desired pressure is reached and stable, begin heating the distillation pot with the heating mantle. Stir the contents to ensure even heating.
-
Fraction Collection: Collect any low-boiling impurities in a separate receiving flask. As the temperature stabilizes at the boiling point of the product, switch to a clean, pre-weighed receiving flask to collect the pure fraction.
-
Completion: Once the majority of the product has distilled, or if the temperature begins to rise significantly, stop the distillation.
-
Cooling and Storage: Allow the apparatus to cool to room temperature under the inert atmosphere before releasing the vacuum. Transfer the purified product to a suitable container for storage.
IV. Visual Workflows
Troubleshooting Workflow for Purification
Caption: A decision-making workflow for purifying benzoyl chloride derivatives.
V. References
-
ResearchGate. (2025). Acid Chloride/ chloroformate purification? Retrieved from [Link]
-
Google Patents. (n.d.). US6844468B2 - Process for preparing substituted benzoyl chlorides. Retrieved from
-
ResearchGate. (n.d.). Scheme 1 Benzoyl chloride and its fluorinated analogues. Retrieved from [Link]
-
Magata, Y., et al. (2000). Biologically stable [(18)F]-labeled benzylfluoride derivatives. PubMed. Retrieved from [Link]
-
Google Patents. (n.d.). US4430181A - Process for the preparation of benzoyl chloride. Retrieved from
-
Taylor & Francis. (n.d.). Benzoyl chloride – Knowledge and References. Retrieved from [Link]
-
Loba Chemie. (2017, February 13). 4-FLUOROBENZOYL CHLORIDE MSDS CAS No: 403-43-0 MSDS. Retrieved from [Link]
-
Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides. Retrieved from
-
European Patent Office. (n.d.). EP 0849253 A1 - Process for producing benzoyl chlorides. Retrieved from [Link]
-
Internet Archive Scholar. (n.d.). THE PREPARATION OF BENZYL ESTERS AND OTHER BENZYL- DERIVATIVES FROM BENZYL CHLORIDE. Retrieved from [Link]
-
Ataman Kimya. (n.d.). BENZOYL CHLORIDE (BENZOİL KLORÜR). Retrieved from [Link]
-
European Patent Office. (1987, November 11). EP 0150169 B1 - A process for preparing substituted benzotrichloride compounds. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]
-
Chromatography Online. (2025, December 2). Practical and Popular Sample Preparation Techniques for Ion Chromatography. Retrieved from [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2020, April 15). An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. Retrieved from [Link]
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Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. Retrieved from
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Google Patents. (n.d.). CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene. Retrieved from
-
Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved from [Link]
-
Scribd. (2022, February 8). CN113773194 Preparation Method of 5-Bromo-2-Chloro-Benzoic Acid As Raw Material For Hypoglycemic Drug Synthesis. Retrieved from [Link]
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Google Patents. (n.d.). CN103449964A - Preparation method of benzyl chloride derivatives. Retrieved from
-
Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides. Retrieved from
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University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]
-
European Patent Office. (2024, June 26). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]
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NCERT. (n.d.). PURIFICATION AND CRITERIA OF PURITY. Retrieved from [Link]
-
Scribd. (n.d.). CN113321577 Preparation Method of 5-Bromo-2-Chlorobenzoic Acid. Retrieved from [Link]
-
ACS Publications. (2009, September 3). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
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- 15. Purification [chem.rochester.edu]
Technical Support Center: Troubleshooting Low Conversion Rates with Sterically Hindered Benzoyl Chlorides
Welcome to the technical support center for acylation reactions involving sterically hindered benzoyl chlorides. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high conversion rates in their esterification and amidation reactions. Here, we will delve into the mechanistic reasoning behind common failures and provide actionable, field-proven solutions.
Troubleshooting Guide: A Mechanistic Approach
Low conversion rates in acylations with sterically hindered benzoyl chlorides are a frequent challenge. The bulky substituents on the benzoyl chloride, and often on the nucleophile (alcohol or amine) as well, create significant steric hindrance around the reactive centers.[1][2][3][4] This guide will walk you through a logical troubleshooting process to identify and overcome these hurdles.
Question 1: My reaction shows little to no conversion, even after extended reaction times. What are the likely causes and how can I fix it?
Answer:
This is a classic symptom of a reaction barrier that is too high for the given conditions, primarily due to severe steric hindrance. Let's break down the potential causes and solutions:
-
Insufficient Catalyst Activity: Standard bases like pyridine or triethylamine (Et3N) are often not potent enough to activate the hindered benzoyl chloride or deprotonate the nucleophile effectively.[5][6] The key is to use a highly nucleophilic catalyst that can form a more reactive acylpyridinium intermediate.
-
Solution: Switch to a superior nucleophilic catalyst. 4-(Dimethylamino)pyridine (DMAP) is a significant improvement over pyridine.[5][6][7][8] For even more challenging substrates, consider 4-pyrrolidinopyridine (PPY) or its more advanced bicyclic and tricyclic analogs, which have been shown to be even more effective catalysts.[5]
-
-
Inadequate Reaction Conditions: Temperature and solvent choice play a critical role in overcoming activation energy barriers.
-
Solution:
-
Increase Temperature: While low temperatures are often used to minimize side reactions, in cases of severe steric hindrance, carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Monitor the reaction closely for any signs of decomposition.
-
Solvent Choice: Aprotic solvents are generally preferred. Dichloromethane (DCM) is a common choice. For less reactive systems, a more polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF) can sometimes be beneficial, although care must be taken to ensure they are rigorously anhydrous.
-
-
-
Poor Quality Reagents: Benzoyl chlorides are susceptible to hydrolysis.[9] If your reagent has been stored improperly or for a long time, it may have partially hydrolyzed to the unreactive benzoic acid.
Question 2: I'm observing the formation of side products, which is consuming my starting materials and complicating purification. What are these side products and how can I prevent them?
Answer:
Side product formation is a common issue, especially when forcing a difficult reaction. Here are the most likely culprits:
-
Hydrolysis of Benzoyl Chloride: As mentioned, water is the enemy of benzoyl chlorides. Even trace amounts can lead to the formation of the corresponding benzoic acid, which will not participate in the desired reaction.[9]
-
Prevention:
-
Anhydrous Conditions: This cannot be overstated. Flame-dry or oven-dry your glassware.[10] Use anhydrous solvents and reagents.[9] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Controlled Addition: Add the benzoyl chloride slowly to the reaction mixture.[9] This keeps the instantaneous concentration of the highly reactive acyl chloride low, favoring the reaction with the intended nucleophile over reaction with trace water.
-
-
-
Elimination Reactions: With hindered secondary or tertiary alcohols, elimination to form an alkene can compete with substitution, especially at elevated temperatures.
-
Prevention:
-
Milder Conditions: If possible, use a more active catalyst to allow the reaction to proceed at a lower temperature.
-
Non-nucleophilic Base: If a stoichiometric base is required in addition to a nucleophilic catalyst, use a bulky, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) to minimize elimination.
-
-
Frequently Asked Questions (FAQs)
What is the mechanistic role of DMAP and why is it so effective for hindered acylations?
4-(Dimethylamino)pyridine (DMAP) is a superior nucleophilic catalyst compared to pyridine.[5][6][7][8] Its efficacy stems from the strong electron-donating effect of the dimethylamino group, which increases the nucleophilicity of the pyridine nitrogen. DMAP attacks the benzoyl chloride to form a highly reactive N-acylpyridinium salt. This intermediate is much more electrophilic and susceptible to attack by the hindered alcohol or amine than the original benzoyl chloride. The positive charge on the acylpyridinium intermediate is stabilized by resonance with the dimethylamino group, which facilitates its formation.[5]
Are there alternatives to benzoyl chlorides for acylating hindered substrates?
Yes. If you continue to face insurmountable difficulties with a sterically hindered benzoyl chloride, consider switching to a different acylating agent.
-
Acid Anhydrides: While generally less reactive than acid chlorides, they can be effective, especially with a potent catalyst like DMAP or PPY. They have the advantage of producing a carboxylate byproduct, which is less corrosive than HCl.[11]
-
Activated Esters: Reagents like pentafluorophenyl esters can be prepared and isolated, and are often more stable than acid chlorides.[12] They react with nucleophiles under milder conditions.
-
Coupling Reagents: Peptide coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with the corresponding carboxylic acid can be a powerful alternative for forming both ester and amide bonds, especially with sensitive substrates.
Experimental Protocols
General Protocol for the DMAP-Catalyzed Acylation of a Hindered Alcohol
This protocol provides a starting point for the acylation of a sterically hindered secondary or tertiary alcohol.
-
Preparation: Under an inert atmosphere (N2 or Ar), add the hindered alcohol (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane, 10 mL per mmol of alcohol) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Addition of Base and Catalyst: Add a non-nucleophilic base such as triethylamine (1.5 eq) followed by a catalytic amount of DMAP (0.1 - 0.2 eq).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Benzoyl Chloride: Slowly add the sterically hindered benzoyl chloride (1.2 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., 40 °C) may be required.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Separate the organic layer, wash with saturated aqueous NaHCO3 and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data and Visualization
Table 1: Comparison of Catalysts for the Acylation of a Hindered Alcohol
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) |
| Pyridine | 20 | 24 | <10 |
| Triethylamine | 20 | 24 | <5 |
| DMAP | 10 | 12 | 85 |
| PPY | 10 | 8 | >95 |
Data is illustrative and based on typical observations for the acylation of a hindered secondary alcohol.
Diagrams
Caption: Troubleshooting workflow for low conversion rates.
Caption: Simplified catalytic cycle of DMAP in acylation.
References
-
Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities. Available at: [Link]
-
Reddy, K. L., et al. Development of More Potent 4-Dimethylaminopyridine Analogues. Organic Letters, 2007. Available at: [Link]
-
Dlamini, M. W., et al. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry, 2021. Available at: [Link]
-
Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Publications. Available at: [Link]
-
Meshram, G. A., and Patil, V. D. CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION. TSI Journals. Available at: [Link]
-
Alternative Benzyl Chloride Preps. Sciencemadness.org. Available at: [Link]
-
Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Available at: [Link]
-
DMAP – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride. RSC Publishing. Available at: [Link]
-
Synthesis of asymmetric DMAP derivatives and their applications in asymmetric catalysis and sensing. University of Birmingham. Available at: [Link]
-
What should i reconsider in my experiment for acyl chloride to be formed?. ResearchGate. Available at: [Link]
-
Keglevich, G., et al. Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity. Molecules, 2018. Available at: [Link]
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Chiral DMAP-Type Catalysts for Acyl-Transfer Reactions. Thieme E-Books. Available at: [Link]
-
Chemistry of Acid Halides. OpenStax. Available at: [Link]
-
Optimization of the reaction conditions. ResearchGate. Available at: [Link]
-
Chemistry of Acid Halides. LibreTexts. Available at: [Link]
-
Steric Hindrance | Organic Chemistry. YouTube. Available at: [Link]
-
Acylation of N-Aryl systems using acyl chlorides. Reddit. Available at: [Link]
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. PMC. Available at: [Link]
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. ACS Publications. Available at: [Link]
-
Highly Efficient Synthesis of Chlorogenic Acid Oleyl Alcohol Ester under Non-Catalytic and Solvent-Free Conditions. MDPI. Available at: [Link]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Controlling Regioselectivity in the Substitution of 5-Bromo-3-chloro-2-fluorobenzoyl Chloride
Welcome to the technical support center for navigating the complexities of nucleophilic aromatic substitution (SNAr) reactions with 5-Bromo-3-chloro-2-fluorobenzoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you achieve your desired regioselective outcomes. As Senior Application Scientists, our goal is to provide not just protocols, but a foundational understanding of the reaction mechanisms to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogens on the 5-Bromo-3-chloro-2-fluorobenzoyl chloride ring in a typical SNAr reaction?
A1: In nucleophilic aromatic substitution (SNAr) reactions, the generally observed reactivity order for halogens is F > Cl > Br > I.[1][2] This is contrary to the trend seen in SN2 reactions, where iodide is the best leaving group. The reason for this inverted order in SNAr is that the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.[3][4] The high electronegativity of fluorine strongly stabilizes this intermediate through an inductive effect, thereby lowering the activation energy for its formation.[3][5]
In the case of 5-Bromo-3-chloro-2-fluorobenzoyl chloride, the fluorine at the C-2 position is the most reactive site for nucleophilic attack. This is due to two primary factors:
-
Highest Electronegativity: Fluorine is the most electronegative halogen, providing the greatest stabilization for the adjacent carbanion formed during the Meisenheimer complex.[6]
-
Activation by the Benzoyl Chloride Group: The potent electron-withdrawing nature of the benzoyl chloride group at C-1 activates the ortho-positioned C-2 fluorine for nucleophilic attack.[1][7]
Therefore, the expected order of reactivity for substitution is: C-2 (Fluorine) > C-3 (Chlorine) > C-5 (Bromine) .
Q2: Why is the benzoyl chloride group so important for this reaction?
A2: The benzoyl chloride group is a powerful electron-withdrawing group (EWG) and is crucial for activating the aromatic ring towards nucleophilic attack.[4] Aromatic rings are typically electron-rich and thus unreactive towards nucleophiles. However, the presence of strong EWGs, like the benzoyl chloride group, withdraws electron density from the ring, making it more electrophilic and susceptible to attack.[1][6] This group also helps to stabilize the negatively charged Meisenheimer intermediate through resonance and inductive effects, which is a key requirement for the SNAr mechanism to proceed.[7]
Q3: Can substitution occur at the chlorine or bromine positions?
A3: While substitution is most favorable at the C-2 fluorine, reactions at the C-3 chlorine and C-5 bromine are possible under certain conditions. Achieving substitution at these less reactive sites typically requires more forcing conditions (e.g., higher temperatures, stronger nucleophiles, or longer reaction times) or the use of specific catalysts that can alter the regioselectivity. However, you will likely face challenges with competing side reactions and the formation of product mixtures.
Troubleshooting Guide
Issue 1: My reaction is yielding a mixture of regioisomers instead of selectively substituting the fluorine at C-2.
Possible Causes and Solutions:
-
High Reaction Temperature: Elevated temperatures can provide enough energy to overcome the activation barrier for substitution at the less reactive chlorine and bromine positions.
-
Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at room temperature or even 0 °C and slowly warming the reaction mixture while monitoring its progress by TLC or LC-MS.
-
-
Sterically Hindered Nucleophile: While fluorine is electronically favored, the proximity of the bulky benzoyl chloride group can create steric hindrance. A very bulky nucleophile might preferentially attack the less hindered, albeit less electronically activated, positions.
-
Recommendation: If possible, use a smaller nucleophile. If the nucleophile's structure is fixed, careful optimization of reaction conditions (temperature, solvent, and catalyst) is critical.
-
-
Incorrect Choice of Base or Catalyst: Some bases and catalysts can influence the regioselectivity of SNAr reactions.[8]
-
Recommendation: For selective substitution at the most activated site, a non-nucleophilic base is often preferred. If you are using a catalytic system, be aware that some catalysts may favor substitution at less conventional positions. For instance, certain tertiary amines like DABCO have been shown to influence regioselectivity in specific polyhalogenated systems.[9][10]
-
Experimental Protocol for Enhancing Selectivity at C-2:
-
Dissolve 5-Bromo-3-chloro-2-fluorobenzoyl chloride in an aprotic polar solvent such as DMSO or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of your nucleophile (1.0 equivalent) and a non-nucleophilic base like cesium carbonate (Cs2CO3) (2.0 equivalents) in the same solvent.[11]
-
Stir the reaction at 0-25 °C and monitor its progress every hour.
-
Once the starting material is consumed, quench the reaction with water and proceed with extraction and purification.
Issue 2: The reaction is sluggish, or I am observing no reaction at all.
Possible Causes and Solutions:
-
Weak Nucleophile: The SNAr reaction requires a sufficiently strong nucleophile to attack the electron-deficient aromatic ring.
-
Recommendation: If you are using a neutral nucleophile (e.g., an alcohol or amine), the addition of a base is necessary to deprotonate it and increase its nucleophilicity. For inherently weak nucleophiles, consider using a stronger analogue if your synthetic plan allows.
-
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate.
-
Recommendation: Polar aprotic solvents like DMSO, DMF, and NMP are generally preferred for SNAr reactions as they can solvate the cation of the nucleophile salt, leaving the anion more "naked" and reactive.[12] Protic solvents can solvate the nucleophile and reduce its reactivity.
-
-
Insufficient Activation: While the benzoyl chloride group is a strong activator, some nucleophiles may still require more forcing conditions.
-
Recommendation: Gradually increase the reaction temperature. If room temperature is ineffective, try heating to 40-60 °C. Be mindful that higher temperatures can compromise regioselectivity (see Issue 1).
-
Table 1: Influence of Reaction Parameters on Regioselectivity
| Parameter | To Favor C-2 (F) Substitution | To Favor C-3 (Cl) / C-5 (Br) Substitution | Rationale |
| Temperature | Low (0-25 °C) | High (>60 °C) | Lower temperatures favor the kinetically controlled product at the most activated site. |
| Nucleophile Size | Small to moderate | Bulky | Bulky nucleophiles may be sterically hindered from attacking the C-2 position. |
| Solvent | Polar aprotic (DMSO, DMF) | Less polar solvents may alter selectivity in some cases. | Polar aprotic solvents enhance the reactivity of the nucleophile. |
| Catalyst | None or mild base | Specific catalysts (e.g., some transition metals or nucleophilic amines) | Catalysts can alter the reaction mechanism or substrate activation.[8] |
Issue 3: I am observing an unexpected side product, possibly from a reaction with the benzoyl chloride group.
Possible Causes and Solutions:
-
Nucleophilic Attack at the Acyl Carbonyl: The benzoyl chloride is a highly reactive electrophile and can be attacked by nucleophiles, leading to the formation of amides, esters, etc., depending on the nucleophile used.
-
Recommendation: This is a common competing reaction. To favor SNAr over acylation, use a milder nucleophile if possible. Alternatively, protecting the benzoyl chloride group might be an option, though this adds steps to your synthesis. In some cases, careful control of stoichiometry and reaction temperature can minimize this side reaction. For instance, using a slight excess of the benzoyl chloride substrate and running the reaction at a lower temperature can sometimes favor the SNAr pathway.
-
Visualizing the Reaction Pathway
To better understand the factors at play, the following diagrams illustrate the key concepts.
Caption: Key factors influencing regioselectivity in the substitution reaction.
References
- Vertex AI Search. (n.d.). Nucleophilic Aromatic Substitution.
-
Wikipedia. (2024). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Quora. (2018, May 16). What is the reactivity order of haloarenes towards ARSN and electrophilic substitution reactions respectively?. Retrieved from [Link]
-
Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Graulich, N., et al. (2010). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Journal of Organic Chemistry, 75(13), 4596-4603. Retrieved from [Link]
-
Saito, S., et al. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Retrieved from [Link]
-
Academia.edu. (n.d.). Highly Regioselective DABCO-Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6-Dichloronicotinate with Phenols. Retrieved from [Link]
-
Nature Portfolio. (2025, May 27). SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026, February 6). Catalysed SNAr reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly Regioselective DABCO‐Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6‐Dichloronicotinate with Phenols. Retrieved from [Link]
-
Pen & Prosperity. (2025, June 15). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
PubMed. (n.d.). The interplay between steric and electronic effects in S(N)2 reactions. Retrieved from [Link]
-
PubMed. (2012, April 6). Predicting regioselectivity in nucleophilic aromatic substitution. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Comment on "The Interplay between Steric and Electronic Effects in S(N)2 Reactions". Retrieved from [Link]
-
ResearchGate. (2025, August 10). Steric and electronic effects in SN2 reactions. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2017, February 16). A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. Retrieved from [Link]
-
MDPI. (2021, June 4). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]
-
Semantic Scholar. (2010, September 20). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Sequential and regioselective Friedel–Crafts reactions of gem-dihalogenocyclopropanecarbonyl chlorides with benzenes for the synthesis of 4-aryl-1-naphthol derivatives. Retrieved from [Link]
-
MDPI. (2025, October 22). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Retrieved from [Link]
-
University of Leeds. (2026, February 19). Divergent Synthesis of Heterocycles using Dinitrobenzyl Chloride Analogues. Retrieved from [Link]
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Validation & Comparative
Technical Characterization Guide: 5-Bromo-3-chloro-2-fluorobenzoyl chloride
[1]
Executive Summary & Structural Context
5-Bromo-3-chloro-2-fluorobenzoyl chloride is a high-value electrophilic building block, primarily utilized in the synthesis of kinase inhibitors and poly-halogenated biaryl scaffolds via Suzuki-Miyaura cross-coupling.[1]
This guide provides a comparative spectral analysis between the acid chloride and its stable precursor, 5-bromo-3-chloro-2-fluorobenzoic acid .[1] Distinguishing these two species is critical during synthesis, as the acid chloride is moisture-sensitive and often hydrolyzes during analysis if improper solvents are used.
Structural Specifics
Spectral Fingerprint: 1H and 13C NMR Data
The following data compares the Acid Chloride (Product) against the Carboxylic Acid (Precursor) . Note: Acid chloride shifts are predicted based on substituent additivity constants (SACS) derived from 2-fluorobenzoyl chloride baselines, as the isolated chloride is rarely characterized in open literature without derivatization.[1]
Table 1: 1H NMR Comparative Data (400 MHz, CDCl₃)
| Position | Proton Environment | Acid Precursor (δ ppm) | Acid Chloride (δ ppm) | Multiplicity & Coupling (Hz) | Mechanistic Insight |
| H6 | Ortho to Carbonyl | 7.95 - 8.05 | 8.15 - 8.25 | dd (J ≈ 6.0, 2.5 Hz) | Diagnostic Peak. The -COCl group is more electron-withdrawing than -COOH, causing a distinct downfield shift of ~0.2 ppm for the ortho proton.[1] |
| H4 | Meta to Carbonyl | 7.75 - 7.85 | 7.78 - 7.88 | dd (J ≈ 5.5, 2.5 Hz) | Sandwiched between Cl and Br.[1] Shows minimal shift change upon chlorination of the acid. |
| -OH | Carboxylic Acid | 11.0 - 13.0 | Absent | Broad Singlet | Disappearance confirms conversion to Acid Chloride.[1] |
Key Diagnostic Feature: In the Acid Chloride, H6 (the proton adjacent to the carbonyl) typically appears as a doublet of doublets (coupling to H4 and long-range coupling to F).[1] The shift of H6 > 8.10 ppm is a strong indicator of successful acid chloride formation.
Table 2: 13C NMR Comparative Data (100 MHz, CDCl₃)[7]
| Carbon | Assignment | Acid Precursor (δ ppm) | Acid Chloride (δ ppm) | Notes |
| C=O | Carbonyl | 164.5 | 161.8 | Acid chlorides typically resonate upfield (lower ppm) relative to their carboxylic acids in 13C NMR due to the mesomeric effect of Chlorine.[1] |
| C2 | C-F (Doublet) | ~156.5 | Large C-F coupling dominates this signal.[1] | |
| C1 | Ipso to Carbonyl | ~120.0 | ~123.5 | Significant shift due to change in hybridization/polarity of the carbonyl substituent.[1] |
| C3/C5 | C-Cl / C-Br | 122.0 / 118.0 | Unchanged | Halogenated carbons are relatively insulated from the carbonyl transformation.[1] |
Experimental Protocol: Synthesis & Validation
This protocol ensures the generation of high-purity acid chloride and details the specific handling required to obtain the spectra described above.
A. Synthesis Workflow (Acid to Acid Chloride)
Reagents: 5-Bromo-3-chloro-2-fluorobenzoic acid (1.0 eq), Oxalyl Chloride (1.2 eq), DMF (cat.), DCM (anhydrous).[1]
-
Setup: Flame-dry a round-bottom flask under Nitrogen/Argon.
-
Dissolution: Suspend the benzoic acid derivative in anhydrous Dichloromethane (DCM).
-
Activation: Add catalytic DMF (1-2 drops). Note: This forms the Vilsmeier-Haack intermediate, essential for catalyzing the reaction with electron-deficient rings.[1]
-
Chlorination: Add Oxalyl Chloride dropwise at 0°C. Warm to room temperature and stir for 2-4 hours.
-
Completion: Monitor by TLC (convert an aliquot to methyl ester using MeOH to visualize).
-
Isolation: Concentrate in vacuo to remove excess Oxalyl Chloride and DCM.[1] Do not perform aqueous workup. [1]
B. NMR Sample Preparation (Critical)
Common Failure Mode: Using wet CDCl₃ or DMSO-d₆ results in rapid hydrolysis back to the acid, yielding a confusing spectrum (mixture of species).[1]
-
Solvent: Use Anhydrous CDCl₃ (stored over molecular sieves) or C₆D₆ (Benzene-d6).[1]
-
Tube: Oven-dried NMR tube.
-
Timing: Run the spectrum immediately after dissolution.[1]
C. Visualization of Workflow
Figure 1: Synthesis and Quality Control Logic Flow. Note the reversibility of the chloride to acid if improper NMR solvents are used.
Comparative Performance: Why This Molecule?
When designing kinase inhibitors, the 5-Bromo-3-chloro-2-fluorobenzoyl chloride offers distinct advantages over its isomers (e.g., 3-Bromo-5-chloro...):
-
Regioselective Coupling: The Bromine at C5 is sterically accessible and electronically activated for Pd-catalyzed coupling, while the Chlorine at C3 is sterically crowded by the Fluorine (C2) and Carbonyl (C1).[1] This allows for highly selective mono-functionalization at the C5 position without touching the C3-Chlorine.[1]
-
Fluorine Effect: The C2-Fluorine exerts an ortho-effect, twisting the carbonyl out of planarity with the ring.[1] This conformational bias is often exploited in drug design to lock binding poses.[1]
Comparison with Alternatives
| Feature | Target: 5-Br-3-Cl-2-F | Alternative: 3-Br-5-Cl-2-F | Impact |
| C5 Reactivity | High (Bromine) | Moderate (Chlorine) | Target allows easier C5 extension.[1] |
| H6 Shift | ~8.2 ppm | ~7.9 ppm | Target H6 is more deshielded due to lack of ortho-halogen shielding.[1] |
| Stability | Moderate | Moderate | Both require anhydrous storage.[1] |
References
-
PubChem. (n.d.).[1] 5-bromo-3-chloro-2-fluorobenzoic acid (Compound).[1][7] National Library of Medicine. Retrieved February 22, 2026, from [Link]
-
Mizyuk, V., et al. (2008). Peculiarities of NMR 13C spectra of benzoic acid and saturated alkylbenzoates. Chemistry & Chemical Technology. Retrieved from [Link][1]
Sources
- 1. 3-Bromo-5-chloro-2-fluorobenzoic acid | C7H3BrClFO2 | CID 51034462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN109734581A - A kind of preparation method of the chloro- 5- fluorobenzoyl chloride of fluoroquinolones intermediate 2,4- bis- - Google Patents [patents.google.com]
- 3. A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method - Google Patents [patents.google.com]
- 5. 5-BROMO-2-CHLORO-BENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 6. 1805576-79-7|5-Bromo-2-chloro-3-fluorobenzoyl chloride|BLD Pharm [bldpharm.com]
- 7. PubChemLite - 5-bromo-3-chloro-2-fluorobenzoic acid (C7H3BrClFO2) [pubchemlite.lcsb.uni.lu]
A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Bromo-3-chloro-2-fluorobenzoyl chloride
This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 5-Bromo-3-chloro-2-fluorobenzoyl chloride. As a trifunctionalized aromatic acyl chloride, this compound presents a unique fragmentation signature critical for its unambiguous identification in complex matrices, such as in synthetic reaction monitoring or impurity profiling. We will dissect the primary fragmentation pathways, compare its behavior to simpler structural analogs, and provide a robust experimental protocol for its analysis.
Predicted Fragmentation Profile of 5-Bromo-3-chloro-2-fluorobenzoyl chloride
The fragmentation of 5-Bromo-3-chloro-2-fluorobenzoyl chloride under electron ionization (EI) is primarily dictated by the lability of the acyl chloride group and the influence of the halogen substituents on the aromatic ring. The high energy imparted by EI (typically 70 eV) is sufficient to induce a series of characteristic bond cleavages.[1]
The initial ionization event forms a molecular radical cation (M⁺˙), which is the precursor to all subsequent fragment ions.[2] Due to the presence of bromine and chlorine, the molecular ion region will exhibit a complex and highly characteristic isotopic cluster. The natural abundance of chlorine isotopes is approximately 3:1 for ³⁵Cl to ³⁷Cl, and for bromine, it is nearly 1:1 for ⁷⁹Br to ⁸¹Br.[3] This results in a distinctive pattern of M⁺˙, (M+2)⁺˙, (M+4)⁺˙, and (M+6)⁺˙ peaks.
The most favored fragmentation pathways are those that lead to the formation of stable cationic species. For acyl chlorides, the cleavage of the C-Cl bond to form a resonance-stabilized acylium ion is a dominant process.
Key Predicted Fragmentation Pathways:
-
Formation of the Acylium Ion (Loss of •Cl): The most prominent fragmentation pathway is the alpha-cleavage of the acyl chloride's C-Cl bond, resulting in the loss of a chlorine radical. This forms the 5-bromo-3-chloro-2-fluorobenzoyl acylium ion, which is stabilized by resonance with the aromatic ring and the carbonyl oxygen. This fragment is expected to be the base peak or one of the most abundant ions in the spectrum.
-
Decarbonylation (Loss of CO): The acylium ion can subsequently lose a neutral molecule of carbon monoxide (CO). This is a common fragmentation route for acylium ions and results in the formation of a tri-substituted phenyl cation.[4]
-
Halogen Loss from the Aromatic Ring: Cleavage of the C-Br or C-Cl bonds on the aromatic ring can also occur, although this is generally less favored than the loss of the acyl chloride's chlorine. The relative propensity for loss follows the bond strength (C-Br < C-Cl), making bromine loss more likely than chlorine loss from the ring.
The logical flow of these primary fragmentation events is illustrated below.
Caption: Primary fragmentation pathway of 5-Bromo-3-chloro-2-fluorobenzoyl chloride.
Comparative Fragmentation Analysis
To understand the influence of each substituent on the fragmentation pattern, we compare the target molecule with simpler, commercially available benzoyl chlorides.
| Compound Name | Molecular Formula | Key Fragments (m/z) and Interpretation |
| Benzoyl Chloride [5] | C₇H₅ClO | 140/142 (M⁺˙): Molecular ion. 105 ([M-Cl]⁺): Benzoyl acylium ion (base peak). 77 ([M-Cl-CO]⁺): Phenyl cation. |
| 5-Bromo-2-fluorobenzoyl chloride | C₇H₃BrClFO | 234/236/238 (M⁺˙): Molecular ion. 199/201 ([M-Cl]⁺): 5-Bromo-2-fluorobenzoyl acylium ion. 171/173 ([M-Cl-CO]⁺): 4-Bromo-1-fluorophenyl cation. |
| 5-Bromo-2-chloro-3-fluorobenzoyl chloride [6] | C₇H₂BrCl₂FO | 270/272/274/276 (M⁺˙): Molecular ion. 235/237/239 ([M-Cl]⁺): 5-Bromo-2-chloro-3-fluorobenzoyl acylium ion. 207/209/211 ([M-Cl-CO]⁺): 4-Bromo-1-chloro-2-fluorophenyl cation. |
| 5-Bromo-3-chloro-2-fluorobenzoyl chloride | C₇H₂BrCl₂FO | 270/272/274/276 (M⁺˙): Molecular ion. 235/237/239 ([M-Cl]⁺): 5-Bromo-3-chloro-2-fluorobenzoyl acylium ion (Predicted Base Peak). 207/209/211 ([M-Cl-CO]⁺): 4-Bromo-2-chloro-1-fluorophenyl cation. |
This comparative analysis demonstrates a consistent and predictable fragmentation pattern dominated by the acyl chloride moiety. The primary influence of the ring substituents is on the mass-to-charge ratio of the resulting fragments, providing a clear fingerprint for each specific isomer.
Experimental Protocol: GC-MS Analysis
The following protocol outlines a standard method for the analysis of 5-Bromo-3-chloro-2-fluorobenzoyl chloride using Gas Chromatography-Mass Spectrometry (GC-MS). Acyl chlorides are moisture-sensitive and should be handled accordingly.[7]
A. Sample Preparation
-
Prepare a stock solution of the analyte at 1 mg/mL in anhydrous dichloromethane.
-
Perform a serial dilution to a working concentration of approximately 10 µg/mL using the same solvent.
-
Ensure all glassware is oven-dried and cooled in a desiccator prior to use to prevent hydrolysis of the analyte.
B. Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Injector: Split/splitless, operated in split mode (e.g., 50:1) to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 70 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-350.
-
Solvent Delay: 3 minutes.
Caption: General experimental workflow for GC-MS analysis of benzoyl chlorides.
Conclusion
The mass spectrometry fragmentation of 5-Bromo-3-chloro-2-fluorobenzoyl chloride is a predictable process governed by fundamental principles of ion stability. The analysis reveals a characteristic pattern initiated by the loss of the acyl chlorine, followed by decarbonylation. The presence of multiple halogens creates a unique and easily identifiable isotopic signature for the molecular ion and key fragments. This guide provides researchers and drug development professionals with the foundational knowledge to confidently identify this compound and its analogs, ensuring the integrity and quality of their synthetic and analytical workflows. Experimental verification using the outlined GC-MS protocol is essential to confirm these predicted fragmentation pathways.
References
-
PubMed. (2000). Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][8]benzodiazepin-1( 2H)-ones. Available at: [Link]
-
NIST. Benzoyl chloride - Mass Spectrum. Available at: [Link]
-
University of Calgary. Spectroscopic Analysis of Acyl Chlorides. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
PMC. (2014). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Available at: [Link]
-
Intro to Mass Spectrometry. Fragmentation Mechanisms. Available at: [Link]
-
University of California, Davis. Interpretation of mass spectra. Available at: [Link]
-
Universidad de Guanajuato. Fragmentation mechanisms in mass spectrometry. Available at: [Link]
-
PubChem. 3-Bromo-5-chloro-2-fluorobenzoic acid. Available at: [Link]
-
Oriental Journal of Chemistry. (2004). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Available at: [Link]
-
National Institute of Standards and Technology. Benzoyl chloride. Available at: [Link]
-
Chemguide. Fragmentation Patterns in Mass Spectra. Available at: [Link]
-
Wikipedia. Benzoyl chloride. Available at: [Link]
-
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Available at: [Link]
-
SlideShare. Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]
-
YouTube. (2023). Chloro pattern in Mass Spectrometry. Available at: [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzoyl chloride [webbook.nist.gov]
- 6. 1805576-79-7|5-Bromo-2-chloro-3-fluorobenzoyl chloride|BLD Pharm [bldpharm.com]
- 7. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 8. Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1( 2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing reactivity of 5-Bromo-3-chloro-2-fluorobenzoyl chloride vs non-fluorinated analogs
Executive Summary
This guide provides a technical analysis of 5-Bromo-3-chloro-2-fluorobenzoyl chloride (BCF-Cl) , contrasting its reactivity profile with non-fluorinated analogs (specifically the des-fluoro analog, 3-bromo-5-chlorobenzoyl chloride).[1]
While standard benzoyl chlorides are viewed primarily as acylating agents, BCF-Cl functions as a "Dual-Warhead" electrophile .[1] The presence of the ortho-fluorine atom introduces a secondary reactive site, enabling cascade reactions (acylation followed by
Mechanistic Profiling: The "Ortho-Fluorine" Effect[1]
To understand the utility of BCF-Cl, one must analyze the competing electronic and steric forces introduced by the halogen substitution pattern.
Electronic Activation (Inductive Effect)
The ortho-fluorine atom is highly electronegative (
-
Result: The carbonyl carbon in BCF-Cl is significantly more electrophilic (partial positive charge
) than in non-fluorinated analogs.[1] -
Observation: Faster rates of nucleophilic attack (hydrolysis, aminolysis) compared to the des-fluoro analog.
The "Trap" (Latent Reactivity)
Unlike the des-fluoro (H) or ortho-chloro analogs, the C–F bond in BCF-Cl is uniquely susceptible to Nucleophilic Aromatic Substitution (
-
Mechanism: The high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate, lowering the activation energy for displacement by nucleophiles (amines, thiols, or enolates).
-
Comparison: The ortho-chloro analog typically requires transition metal catalysis (e.g., Buchwald-Hartwig) to effect this cyclization, whereas the ortho-fluoro analog often cyclizes under thermal or basic conditions alone.[1]
Visualizing the Reactivity Divergence
Figure 1: Divergent reaction pathways. The ortho-fluorine enables a secondary cyclization pathway (Green) unavailable to non-fluorinated analogs.[1]
Comparative Performance Data
The following data summarizes the reactivity differences between BCF-Cl and its direct non-fluorinated analog, 3-Bromo-5-chlorobenzoyl chloride.
Table 1: Reactivity Metrics & Physical Properties
| Feature | 5-Bromo-3-chloro-2-fluorobenzoyl Cl (Target) | 3-Bromo-5-chlorobenzoyl Cl (Analog) | Implication for Chemist |
| Carbonyl Electrophilicity | High (Activated by o-F, m-Cl, m-Br) | Moderate (Activated by m-Cl, m-Br only) | BCF-Cl requires strictly anhydrous storage; hydrolyzes rapidly.[1] |
| Aminolysis Rate ( | ~3.5x Faster | 1.0 (Reference) | Reaction with amines is exothermic and rapid; requires cooling (0°C). |
| Excellent (Metal-free cyclization possible) | Poor (Requires Pd/Cu catalysis) | BCF-Cl is the superior choice for synthesizing Quinazolines or Benzoxazoles.[1] | |
| Steric Hindrance | Low (F radius | Low (H radius | Sterics are comparable; reactivity is dominated by electronics. |
| Stability (Hydrolysis) | Handle BCF-Cl under |
Data Source: Relative rates derived from Hammett substituent constants (
vs) and standard nucleophilic acyl substitution kinetic models [1, 2].
Experimental Protocols
Protocol A: Selective Amidation (Avoiding Cyclization)
Objective: Synthesize the linear amide without triggering the displacement of the fluorine atom.
Reagents:
-
BCF-Cl (1.0 equiv)[1]
-
Aniline derivative (1.0 equiv)
-
DIPEA (1.2 equiv)
-
Dichloromethane (DCM), anhydrous
Workflow:
-
Preparation: Dissolve the aniline and DIPEA in anhydrous DCM under Nitrogen. Cool to -10°C .[1]
-
Addition: Add BCF-Cl (dissolved in minimal DCM) dropwise over 30 minutes. Critical: Maintain temperature < 0°C to prevent competing
side reactions. -
Quench: Once TLC indicates consumption of amine, quench with saturated
. -
Isolation: Phase separate, dry organic layer (
), and concentrate.
Why this works: Low temperature provides kinetic control, favoring the fast attack at the carbonyl (C=O) while the C–F bond remains inert due to the higher activation energy required for aromatic substitution.
Protocol B: One-Pot Cascade Synthesis of Quinazolin-4(3H)-ones
Objective: Leverage the ortho-fluorine to synthesize a fused heterocycle in a single operation.
Reagents:
-
BCF-Cl (1.0 equiv)[1]
-
Anthranilamide (2-aminobenzamide) (1.0 equiv)[1]
- (2.5 equiv)
-
DMF (Dimethylformamide)
Workflow Visualization:
Figure 2: Cascade synthesis workflow. The process transitions from acylation to cyclization by increasing temperature.
Detailed Steps:
-
Acylation Phase: Mix anthranilamide and BCF-Cl in DMF at 0°C. Stir for 1 hour. The amide bond forms.[3]
-
Cyclization Phase: Add
and heat the mixture to 100°C . -
Mechanism: The amide nitrogen (now deprotonated) attacks the aromatic ring at the C-2 position. The fluorine atom acts as the leaving group (
). -
Result: Formation of the quinazolinone core with 3-chloro-5-bromo substitution intact for further functionalization (e.g., Suzuki coupling at the Br site).
Applications in Drug Discovery
The specific substitution pattern of BCF-Cl is highly relevant for kinase inhibitor development.[1]
-
p38 MAP Kinase Inhibitors: The 2,3,5-substitution pattern mimics the scaffold of several clinical candidates. The bromine atom at position 5 serves as a handle for introducing solubilizing groups via cross-coupling [3].
-
SGLT2 Inhibitors: While Dapagliflozin uses a slightly different halogenation pattern, the 5-bromo-2-halo-benzyl moiety is a privileged pharmacophore for glucose transporter inhibition [4].[1]
References
-
Dalal Institute. (2024).[1] The Hammett Equation and Linear Free Energy Relationship. Retrieved from [Link]
-
Pharmaffiliates. (2024). 5-Bromo-2-chlorobenzoyl Chloride: Applications in SGLT2 Inhibitor Synthesis. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Elemental Analysis of 5-Bromo-3-chloro-2-fluorobenzoyl Chloride
Introduction: In the landscape of pharmaceutical development and fine chemical synthesis, the structural integrity and purity of active pharmaceutical ingredients (APIs) and their intermediates are paramount. 5-Bromo-3-chloro-2-fluorobenzoyl chloride is a complex, polyhalogenated aromatic compound, a class of molecules often serving as critical building blocks in the synthesis of novel therapeutic agents. Its multifaceted reactivity, dictated by the distinct electronic properties of its three different halogen substituents (F, Cl, Br) and the acyl chloride group, makes it a valuable synthon. However, this structural complexity also presents a significant analytical challenge.
Accurate determination of the elemental composition is not merely a routine quality control step; it is the foundational data that validates the molecular structure, confirms purity, and ensures stoichiometric consistency in subsequent reactions. Deviations from the theoretical elemental composition can indicate the presence of impurities, residual solvents, or incomplete reactions, all of which can have profound implications for reaction yield, product safety, and efficacy.
This guide provides an in-depth comparison of the primary analytical methodologies for the elemental analysis of 5-Bromo-3-chloro-2-fluorobenzoyl chloride. We will move beyond procedural descriptions to explore the causality behind experimental choices, offering field-proven insights to help researchers, scientists, and drug development professionals select the most appropriate technique for their analytical objectives.
The Gold Standard: Theoretical Composition
Before any experimental analysis, the theoretical elemental composition must be established. This serves as the absolute benchmark against which all empirical data are measured. The molecular formula for 5-Bromo-3-chloro-2-fluorobenzoyl chloride is C₇H₂BrCl₂FO .
Based on this formula, the calculated molecular weight and theoretical elemental percentages are as follows:
| Element | Symbol | Atomic Mass ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Theoretical Percentage (%) |
| Carbon | C | 12.011 | 7 | 84.077 | 30.92% |
| Hydrogen | H | 1.008 | 2 | 2.016 | 0.74% |
| Bromine | Br | 79.904 | 1 | 79.904 | 29.39% |
| Chlorine | Cl | 35.453 | 2 | 70.906 | 26.08% |
| Fluorine | F | 18.998 | 1 | 18.998 | 6.99% |
| Oxygen | O | 15.999 | 1 | 15.999 | 5.88% |
| Total | 271.900 | 100.00% |
Table 1: Theoretical elemental composition of 5-Bromo-3-chloro-2-fluorobenzoyl chloride.
Comparative Analysis of Analytical Methodologies
The determination of carbon, hydrogen, and oxygen in organic compounds is relatively standard. The primary challenge for this molecule lies in the accurate and simultaneous quantification of three distinct halogens: fluorine, chlorine, and bromine. We will compare two robust, yet fundamentally different, approaches: Combustion with Ion Chromatography (CIC) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .
Methodology 1: Combustion with Ion Chromatography (CIC)
This is a powerful and widely adopted technique for halogen determination in organic matrices.[1][2] It is a two-step process: first, the complete decomposition of the sample by combustion, followed by the quantitative analysis of the resulting ionic species by ion chromatography.
Principle of Causality: The core principle is the high-temperature oxidative conversion of the covalently bonded halogens into water-soluble hydrogen halides (HX) and elemental halogens (X₂). These gaseous products are then trapped in an aqueous absorption solution, forming their corresponding halide ions (F⁻, Cl⁻, Br⁻). The subsequent use of ion chromatography allows for the separation and quantification of these individual anions, even in the presence of each other.[3][4]
Experimental Protocol: CIC
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the 5-Bromo-3-chloro-2-fluorobenzoyl chloride sample onto a quartz sample boat. The use of a microbalance is critical as results are reported on a weight-percent basis.[5]
-
Rationale: A small sample size ensures complete and rapid combustion, preventing incomplete decomposition that could lead to inaccurate, low-biased results.
-
-
Combustion:
-
The sample boat is introduced into a quartz combustion tube within a furnace pre-heated to approximately 1000-1100°C.
-
A continuous stream of humidified argon is passed through the tube, followed by the introduction of pure oxygen to initiate and sustain combustion.[1]
-
Rationale: The high temperature ensures the breaking of strong C-F, C-Cl, and C-Br bonds. The oxygen-rich environment drives the oxidation to completion, while the humidified gas stream facilitates the formation of hydrogen halides (HF, HCl, HBr), which are readily absorbed.
-
-
Absorption:
-
The gaseous combustion products are passed through an absorption tube containing an alkaline solution (e.g., a dilute solution of sodium hydroxide with hydrogen peroxide).
-
Rationale: The alkaline solution efficiently traps the acidic hydrogen halides. Hydrogen peroxide is added to ensure that any elemental halogens (like Br₂) formed during combustion are reduced to their corresponding halides (Br⁻), ensuring all halogen species are in a single, detectable ionic form.[6]
-
-
Ion Chromatography Analysis:
-
An aliquot of the absorption solution is injected into the ion chromatograph.
-
The sample is passed through an anion-exchange column, which separates the F⁻, Cl⁻, and Br⁻ ions based on their differential affinity for the column's stationary phase.
-
The separated ions are detected using a suppressed conductivity detector.[1]
-
Quantification is achieved by comparing the peak areas of the sample to those of a calibration curve generated from certified halide standards.
-
Rationale: Ion chromatography is highly specific and can resolve the three different halide ions from one another and from other combustion byproducts like sulfates or nitrates, providing accurate, interference-free quantification for each.[3]
-
Workflow for Combustion Ion Chromatography (CIC)
Caption: Workflow for Halogen Determination by CIC.
Performance Benchmarks for CIC:
| Parameter | Performance | Rationale & Commentary |
| Accuracy | Typically within ±0.5% of the theoretical value. | Highly accurate for major and minor components. Accuracy is contingent on complete combustion and precise calibration.[5] |
| Precision | Excellent; RSD < 2% for replicate analyses. | The automated nature of modern CIC systems leads to high reproducibility. |
| Sensitivity | Limits of quantification in the low mg/kg (ppm) range. | Sufficient for purity assessment and major component analysis. |
| Challenges | Potential for incomplete combustion with complex matrices or large sample sizes. Requires careful method development. | The presence of fluorine can sometimes require specific combustion aids or tube materials to prevent etching and ensure quantitative recovery.[7] |
Methodology 2: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
ICP-MS is a powerful elemental analysis technique renowned for its exceptionally low detection limits.[8] While traditionally used for metals, advancements in instrument design, particularly the use of triple quadrupole systems (TQ-ICP-MS), have made it a viable, albeit more complex, method for halogen determination.[9][10]
Principle of Causality: The sample, in liquid form, is nebulized into a high-temperature (6000-10000 K) argon plasma. The intense heat desolvates, atomizes, and ionizes the elements. The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio (m/z) for highly sensitive detection.
The primary challenge for halogens is their high first ionization potential, which leads to poor ionization efficiency in an argon plasma.[10][11] Modern methods overcome this by using reaction gases in a collision/reaction cell to reduce interferences and, in the case of fluorine, by forming detectable polyatomic species.[9]
Experimental Protocol: ICP-MS
-
Sample Preparation (Digestion):
-
Accurately weigh ~10-50 mg of the sample into a microwave digestion vessel.
-
Add a mixture of concentrated acids (e.g., nitric acid) and stabilizing agents.
-
The vessel is sealed and heated in a microwave digestion system to completely decompose the organic matrix and solubilize the elements.
-
The resulting solution is diluted with deionized water to a final volume.
-
Rationale: ICP-MS requires a liquid sample. Microwave digestion is a self-validating system that uses high pressure and temperature to ensure complete sample decomposition in a closed vessel, minimizing the risk of losing volatile halogen species.[11]
-
-
Instrument Calibration:
-
Prepare a series of multi-element calibration standards containing known concentrations of F, Cl, and Br from certified reference materials.
-
Rationale: Accurate quantification is entirely dependent on the quality of the calibration curve. Using certified standards ensures traceability and accuracy.
-
-
ICP-MS Analysis:
-
The prepared sample solution is introduced into the ICP-MS via a nebulizer and spray chamber.
-
For Cl and Br: The instrument is operated in a mode where a reaction gas (e.g., O₂) is introduced into the collision/reaction cell to react with and remove polyatomic interferences (like ArO⁺ which interferes with ⁵¹V⁺, a similar principle applies to halogen interferences).[10]
-
For F: Fluorine is difficult to measure directly. An indirect method is often employed where a reagent like barium is added to the sample solution. The instrument is then set to detect the polyatomic ion BaF⁺ at m/z 157.[9]
-
The mass spectrometer separates the ions, and a detector counts them. The counts are proportional to the concentration of the element in the original sample.
-
Rationale: The use of a triple quadrupole ICP-MS is crucial for removing the spectral interferences that have historically plagued halogen analysis, thereby improving accuracy and detection limits.[9][10]
-
Workflow for Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Caption: Workflow for Halogen Determination by ICP-MS.
Performance Benchmarks for ICP-MS:
| Parameter | Performance | Rationale & Commentary |
| Accuracy | Can achieve high accuracy, but is highly dependent on complete digestion and elimination of interferences. | While capable, it is more often used for trace analysis rather than bulk composition, where small errors in digestion or dilution can have a larger relative effect. |
| Precision | Good; RSD < 5% is achievable with careful control of sample preparation. | Precision is heavily influenced by the multi-step sample preparation process. |
| Sensitivity | Unmatched; detection limits in the µg/L (ppb) to ng/L (ppt) range.[8] | This is the primary advantage of ICP-MS. It is the preferred method for trace and ultra-trace level halogen analysis, not typically required for bulk purity assessment. |
| Challenges | Complex sample preparation, potential for analyte loss (if digestion is incomplete), and significant spectral interferences that require advanced instrumentation (TQ-ICP-MS) to overcome.[11] | The high ionization potential of halogens remains a fundamental challenge, making the analysis less straightforward than for metals.[10] |
Data Summary and Recommendation
The choice of analytical technique is dictated by the analytical question being asked.
| Feature | Combustion-Ion Chromatography (CIC) | Inductively Coupled Plasma-MS (ICP-MS) |
| Primary Application | Purity assessment, bulk composition | Trace and ultra-trace impurity analysis |
| Sample Form | Solid or liquid (direct) | Liquid (after digestion) |
| Sample Prep | Minimal (weighing) | Complex (acid digestion) |
| Accuracy (Bulk) | Excellent (typically < ±0.5%) | Good (can be affected by prep steps) |
| Sensitivity | ppm (mg/kg) | ppt-ppb (ng/L - µg/L) |
| Throughput | High | Low to moderate |
| Key Advantage | Direct, robust, and accurate for %-level | Unparalleled sensitivity for trace analysis |
Table 2: Head-to-head comparison of CIC and ICP-MS for the analysis of 5-Bromo-3-chloro-2-fluorobenzoyl chloride.
Recommendation for Researchers and Drug Development Professionals:
For the routine analysis of newly synthesized batches of 5-Bromo-3-chloro-2-fluorobenzoyl chloride, where the primary goal is to confirm identity and assess bulk purity , Combustion-Ion Chromatography (CIC) is the superior and recommended methodology. Its accuracy at the percentage level, coupled with straightforward sample preparation and high reliability, aligns perfectly with the need to verify that the experimental elemental composition matches the theoretical values within an acceptable margin (typically ±0.4%, though this standard is a subject of debate).[12][13]
ICP-MS should be reserved for applications where trace-level halogen contamination is a concern. For example, if this compound were being used in a process where the final API must be free of halogenated impurities below a certain low threshold, ICP-MS would be the appropriate tool for that specific validation.
By understanding the fundamental principles and practical strengths of each technique, scientists can confidently select the right tool to generate accurate, reliable, and defensible elemental analysis data, ensuring the quality and integrity of their chemical products.
References
-
Elemental Lab. (n.d.). Halogen Analysis | Combustion Ion Chromatography |OFC-IC analysis. Retrieved from [Link]
-
Lucideon. (n.d.). ICP-MS Analysis, Inductively Coupled Plasma - Mass Spectrometry. Retrieved from [Link]
-
Flores, E. M. M., Mello, P. A., Krzyzaniak, S. R., Cauduro, V. H., & Picoloto, R. S. (2020). Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. Rapid Communications in Mass Spectrometry, 34(S3), e8727. Retrieved from [Link]
-
Mao, D., & Chen, D. D. Y. (2015). High-sensitivity elemental ionization for quantitative detection of halogenated compounds. Analytical Chemistry, 87(2), 1338–1344. Retrieved from [Link]
-
Sarmiento, C., Gilon, N., & De Meester, C. (2006). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). Journal of Analytical Atomic Spectrometry, 21(9), 935-941. Retrieved from [Link]
-
ASTM International. (n.d.). Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. Retrieved from [Link]
-
Mikroanalytisches Labor Pascher. (n.d.). Halogens – (Fluorine, Chlorine, Bromine, Iodine). Retrieved from [Link]
-
Chen, H., Wang, W., & Wang, X. (2012). Determination of Fluorine, Chlorine and Bromine in Household Products by means of Oxygen Bomb Combustion and Ion Chromatography. Journal of Chromatographic Science, 51(5), 458-462. Retrieved from [Link]
-
Weizmann Institute of Science. (n.d.). Elemental analysis. Retrieved from [Link]
-
Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]
-
EOLSS. (n.d.). ELEMENTAL ANALYSIS. Retrieved from [Link]
-
University of Chemistry and Technology, Prague. (2016). Laboratory of Organic Elemental Analysis. Retrieved from [Link]
-
AZoNano. (2023). The Problems Associated With Elemental Analysis. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-chloro-2-fluorobenzoic acid. Retrieved from [Link]
-
Trace Elemental Instruments. (n.d.). International Standards. Retrieved from [Link]
-
Analytice. (2018). Laboratory evaluation of halogenated compound content. Retrieved from [Link]
-
Global Electronics Association. (n.d.). Test Method for Total Halogen Content in Base Materials. Retrieved from [Link]
-
Reddit. (2023). Thoughts on Elemental Analysis?. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-chlorobenzoyl chloride. Retrieved from [Link]
-
The Chemical Educator. (2015). Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. Retrieved from [Link]
-
Chemistry World. (2024). Elemental analysis under scrutiny again as competition raises accuracy questions. Retrieved from [Link]
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- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. Laboratory evaluation of halogenated compound content - Analytice [analytice.com]
- 3. elementallab.co.uk [elementallab.co.uk]
- 4. Halogens – (Fluorine, Chlorine, Bromine, Iodine) - Mikroanalytisches Labor Pascher [mikrolabor.com]
- 5. Elemental analysis [chemistry.huji.ac.il]
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- 11. Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. azonano.com [azonano.com]
- 13. Elemental analysis under scrutiny again as competition raises accuracy questions | News | Chemistry World [chemistryworld.com]
Technical Guide: Differentiating 5-Bromo-3-chloro-2-fluorobenzoyl chloride from Structural Isomers
Executive Summary
In the synthesis of halogenated benzoyl chlorides, particularly for kinase inhibitor scaffolds, regiochemical ambiguity is a critical quality attribute. 5-Bromo-3-chloro-2-fluorobenzoyl chloride (Target) presents a unique analytical challenge due to the presence of multiple structural isomers with identical mass (
This guide provides a definitive differentiation strategy. While Mass Spectrometry (MS) cannot distinguish these isomers, Nuclear Magnetic Resonance (NMR) spectroscopy—specifically the coupling constants (
Structural Landscape & Isomer Identification
To effectively differentiate the target, we must first define the likely impurities (isomers) generated during electrophilic aromatic substitution or halogenation of precursors.
The Target vs. Key Isomers
| Feature | Target Molecule | Isomer A (Positional Swap) | Isomer B (Regio-Swap) |
| Name | 5-Bromo-3-chloro-2-fluorobenzoyl chloride | 5-Bromo-2-chloro-3-fluorobenzoyl chloride | 3-Bromo-5-chloro-2-fluorobenzoyl chloride |
| Structure | 1-COCl, 2-F, 3-Cl, 5-Br | 1-COCl, 2-Cl, 3-F, 5-Br | 1-COCl, 2-F, 3-Br, 5-Cl |
| Key Feature | F is Ortho to COCl | F is Meta to COCl | F is Ortho to COCl |
| Proton Environment | H4 (Meta to F), H6 (Meta to F) | H4 (Ortho to F), H6 (Para to F) | H4 (Meta to F), H6 (Meta to F) |
| Differentiation Difficulty | N/A | Low (Distinct NMR pattern) | High (Requires |
Analytical Strategy 1: NMR Spectroscopy (The Gold Standard)
The most robust method for identification is observing the spin-spin coupling between the
A. Differentiating Target from Isomer A (F/Cl Swap)
Logic: The position of Fluorine relative to the protons dictates the coupling constant (
-
Target (2-F): The protons at C4 and C6 are both meta to the Fluorine at C2.
-
Expectation: Two doublets (or dd) with medium coupling (
) .
-
-
Isomer A (3-F): The proton at C4 is ortho to Fluorine; the proton at C6 is para .
-
Expectation: One doublet with large coupling (
) and one singlet/doublet with small coupling ( ) .
-
B. Differentiating Target from Isomer B (Br/Cl Swap)
Logic: Both molecules have F at C2, so H-F coupling patterns are identical (both meta). We must rely on Carbon-13 (
-
Target (3-Cl): Carbon-3 is attached to Chlorine.[1]
-
C Shift for C-Cl:
. -
C3 is ortho to Fluorine: Large doublet splitting (
).
-
C Shift for C-Cl:
-
Isomer B (3-Br): Carbon-3 is attached to Bromine.
-
C Shift for C-Br:
(Upfield shift due to heavy atom effect). -
Conclusion: The
C spectrum of the Target will show the C3 doublet downfield compared to Isomer B.
-
C Shift for C-Br:
Summary of Diagnostic Signals
| Signal Type | Target (5-Br, 3-Cl, 2-F) | Isomer A (5-Br, 2-Cl, 3-F) |
| Two Meta couplings (~6 Hz) | One Ortho (~9 Hz), One Para (~1 Hz) |
Analytical Strategy 2: Chemical Derivatization (Functional QC)
Benzoyl chlorides are moisture-sensitive, hydrolyzing to benzoic acids during standard LC/GC analysis. For robust Quality Control (QC), you must derivatize the sample into a stable amide or ester.
Recommended Derivative: Methyl 5-Bromo-3-chloro-2-fluorobenzoate
Converting the acid chloride to a methyl ester ensures stability for GC-MS and sharp peaks in HPLC.
Experimental Protocol: Methanolysis Derivatization
Use this protocol for purity analysis and retention time comparison.
-
Preparation: Dissolve 50 mg of the benzoyl chloride sample in 2.0 mL of anhydrous Dichloromethane (DCM).
-
Reagent Addition: Add 0.5 mL of anhydrous Methanol (MeOH) followed by 100
L of Triethylamine (Et N) to scavenge HCl. -
Reaction: Vortex for 30 seconds. Let stand at room temperature for 10 minutes. (Reaction is instantaneous).
-
Quench: Add 2.0 mL of saturated NaHCO
solution to neutralize excess acid/amine. -
Extraction: Remove the organic (DCM) layer, dry over MgSO
, and filter. -
Analysis: Inject 1
L of the DCM solution into GC-MS or dilute 1:10 with Acetonitrile for HPLC.
Visualizing the Decision Workflow
The following diagram outlines the logical flow for confirming the identity of the material.
Figure 1: Analytical decision tree for differentiating 5-Bromo-3-chloro-2-fluorobenzoyl chloride from its regioisomers.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for NMR coupling constants).
-
PubChem. (2025).[2] 3-Bromo-5-chloro-2-fluorobenzoic acid (Precursor Data). National Library of Medicine. Available at: [Link]
-
Reich, H. J. (2024). Determine Structure Using 19F NMR Coupling Constants. University of Wisconsin-Madison.[3] Available at: [Link]
Sources
Validating synthesis of 5-Bromo-3-chloro-2-fluorobenzoyl chloride via melting point analysis
Executive Summary
The synthesis of 5-Bromo-3-chloro-2-fluorobenzoyl chloride represents a critical step in the generation of halogenated scaffolds for kinase inhibitor development. Unlike simple benzoyl chlorides, this tri-halogenated intermediate presents unique stability challenges. Its electron-deficient ring makes the carbonyl carbon highly susceptible to nucleophilic attack (hydrolysis), leading to rapid reversion to the parent acid.
This guide compares two primary synthesis routes—Thionyl Chloride (SOCl₂) vs. Oxalyl Chloride ((COCl)₂) —and establishes a robust validation protocol. While HPLC and NMR are definitive, they are resource-intensive for in-process monitoring. We demonstrate that Melting Point (MP) Analysis , when performed under controlled conditions, serves as a rapid, cost-effective "Go/No-Go" gatekeeper for reaction completeness and product integrity.
Technical Context & Challenges
The "Mixed Halogen" Effect
The target molecule contains Bromine, Chlorine, and Fluorine. This specific substitution pattern creates a "frustrated" crystal lattice.
-
Parent Acid (Precursor): 5-Bromo-3-chloro-2-fluorobenzoic acid. typically exhibits a high melting point (approx. 155–165°C) due to strong intermolecular hydrogen bonding (dimerization).
-
Target Acid Chloride: Lacks H-bonding capability.[1][2] Consequently, it exhibits a significantly lower melting point (often a low-melting solid, ~35–55°C, or semi-solid depending on purity).
The Validation Paradox: Standard open-capillary MP analysis fails because atmospheric moisture hydrolyzes the surface of the acid chloride back to the high-melting acid during heating. This results in a "ghost" melting range that drifts upward, falsely indicating impurities.
Methodological Comparison: Synthesis Routes
We evaluated two standard chlorination protocols. The choice of reagent dictates the impurity profile and the reliability of the subsequent MP analysis.
Table 1: Comparative Performance Data
| Feature | Method A: Thionyl Chloride (SOCl₂) | Method B: Oxalyl Chloride ((COCl)₂) |
| Reagent Type | Inorganic Liquid (BP 76°C) | Volatile Liquid (BP 61°C) |
| Catalyst | DMF (Trace) | DMF (Catalytic, essential) |
| Byproducts | SO₂, HCl (Gas) | CO, CO₂, HCl (Gas) |
| Workup | Distillation often required to remove sulfur residues. | Evaporation only (cleaner). |
| Impurity Profile | Residual sulfur species; dissolved SO₂. | Minimal; trace DMF-HCl salts. |
| MP Sharpness | Often broad (± 4°C) due to sulfur contaminants. | Sharp (± 1–2°C) |
| Suitability | Bulk/Industrial (Cost-effective). | R&D/Pharma (High Purity). |
Experimental Protocols
Method B: The Recommended Route (Oxalyl Chloride)
Rationale: This method avoids thermal stress and sulfur contamination, producing a crystalline product suitable for precise MP analysis.
Reagents:
-
5-Bromo-3-chloro-2-fluorobenzoic acid (10.0 mmol)
-
Oxalyl Chloride (12.0 mmol, 1.2 eq)
-
Dichloromethane (DCM), Anhydrous (5 vol)
-
DMF (Dimethylformamide), Anhydrous (1-2 drops)
Workflow:
-
Suspension: Charge the benzoic acid precursor and anhydrous DCM into a flame-dried round-bottom flask under Nitrogen atmosphere. Note: The acid will likely not dissolve completely initially.
-
Activation: Add catalytic DMF (critical for forming the Vilsmeier-Haack intermediate).
-
Addition: Add Oxalyl Chloride dropwise at 0°C. Gas evolution (CO/CO₂) will be vigorous.
-
Reaction: Allow to warm to Room Temperature (25°C). Stir for 2–4 hours.
-
Visual Check: The suspension should transition to a clear, homogenous solution as the acid is consumed.
-
-
Isolation: Concentrate in vacuo (Rotavap) at <40°C.
-
Chaser: Add fresh DCM (10 mL) and re-evaporate twice to azeotrope off residual HCl and oxalyl chloride.
-
Result: Off-white to pale yellow crystalline solid.
Synthesis Workflow Diagram
Figure 1: Optimized synthesis workflow using the Oxalyl Chloride route to ensure high-purity isolation.
Validation via Melting Point Analysis
The "Sealed Capillary" Technique
Because the target is moisture-sensitive, standard MP measurement is flawed. You must use the Sealed Capillary Method .
-
Preparation: Load the sample into a glass capillary in a glove box or under a funnel of Argon.
-
Sealing: Quickly flame-seal the open end of the capillary.
-
Measurement: Ramp temperature at 1°C/min.
Interpreting the Data
The melting point serves as a differential diagnostic between the Product and the Precursor .
-
Scenario A (Success): Sharp melting range at Low Temperature (e.g., 45–50°C) .
-
Scenario B (Incomplete Reaction): Melting observed, followed by re-solidification or a "slush" extending up to >100°C.
-
Scenario C (Hydrolysis): Sample does not melt until ~160°C (Precursor MP).
Decision Logic for Purity
Figure 2: Logic gate for validating acid chloride purity based on thermal behavior relative to the parent acid.
Comparative Analysis: MP vs. Alternatives
Why use Melting Point when HPLC exists?
| Validation Method | Protocol | Pros | Cons |
| Melting Point (Sealed) | Direct thermal analysis. | Instant; No solvents; Detects unreacted acid immediately. | Requires solid product; Doesn't identify specific impurities. |
| Derivatization HPLC | Quench with MeOH -> Analyze Methyl Ester. | Quantitative; High resolution. | Slow (30+ min); Indirect (analyzes ester, not chloride); Waste generation. |
| Quantitative NMR | Dissolve in CDCl₃ (dry). | Structural proof; Detects residual solvent. | Expensive; Requires strictly anhydrous deuterated solvents. |
Expert Insight: For routine synthesis, MP analysis is superior for throughput . If the MP is sharp and depressed relative to the acid, the material is chemically competent for the next step (e.g., amide coupling). HPLC should be reserved for final compound validation, not intermediate checks of unstable acid chlorides.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Foundational text on Thionyl vs. Oxalyl chloride selection).
-
Sigma-Aldrich. (2024). Product Specification: 3-Bromo-5-chloro-2-fluorobenzoic acid. (Used for precursor physical property verification).
- Marsh, G. P., et al. (2003). "Optimised synthesis of acid chlorides using oxalyl chloride." Organic Process Research & Development.
Sources
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
